3-(Benzyloxy)propane-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-67-1 | |
| Record name | 3-(Benzyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzylglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
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| Record name | 3-(benzyloxy)propane-1,2-diol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)propane-1,2-diol, also known as 1-O-Benzyl-sn-glycerol, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a diol and a benzyl ether, makes it a valuable building block for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications, with a focus on its relevance to the scientific and drug development communities.
Chemical and Physical Properties
This compound is a stable, combustible, and hygroscopic solid at room temperature.[1] It is incompatible with strong oxidizing agents.[1] A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(phenylmethoxy)propane-1,2-diol | [2] |
| Synonyms | 1-O-Benzyl-sn-glycerol, (S)-(-)-3-Benzyloxy-1,2-propanediol, Glycerol 1-benzyl ether | [1][2] |
| CAS Number | 4799-67-1 | [1][3] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O | [2] |
| InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | [2] |
| InChIKey | LWCIBYRXSHRIAP-JTQLQIEISA-N | [2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-White Solid | [1] |
| Melting Point | 62.7-63.4 °C | [1] |
| Boiling Point | 140-145 °C | [1] |
| Density | 1.140 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.533 | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| pKa | 13.65 ± 0.20 (Predicted) | [1] |
| LogP | 0.5564 | [3] |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the hydrolysis of 3-benzyloxy-1,2-epoxypropane.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol)
-
Water (1,300 mL)
-
70% Perchloric acid (1.5 mL)
-
5% Sodium bicarbonate solution
-
Benzene (300 mL)
Procedure:
-
Combine 3-benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid in a 2.0 L 3-necked flask equipped with a condenser and thermometer.
-
Heat the mixture to 80°C and stir for 18 hours.
-
Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Remove the water by rotary evaporation.
-
Perform azeotropic distillation with benzene to remove residual water.
-
Evaporate the benzene.
-
Distill the product to yield 3-benzyloxy-1,2-propanediol (264 g, 90% yield) with a boiling point of 127°-136° C (at 0.04 mm).[4]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its applications include:
-
Synthesis of Ether Lipids: It has been used in the synthesis and immobilization of ether lipids such as 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC).[1]
-
Chiral Separations: The racemic mixture, (±)-3-Benzyloxy-1,2-propanediol, is used in the capillary electrophoretic enantioseparation of vicinal diols.[1] It also undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography.
-
Precursor for Bioactive Molecules: While direct and extensive biological activity data for this compound is not widely reported, its structural analogs, such as 3-(dialkylamino)propane-1,2-diols, are known intermediates in the synthesis of bioactive molecules.[5] For instance, these analogs are precursors for potential beta-blockers.[5] The structural similarity suggests that this compound could also serve as a valuable building block in the design and synthesis of novel therapeutic agents.
Potential Role as a Precursor in Beta-Blocker Synthesis
The 3-aminopropane-1,2-diol scaffold is a key structural element in many beta-adrenergic receptor antagonists (beta-blockers). While this compound itself is not an amino-diol, its structure is closely related and could be chemically modified to serve as a precursor. The diagram below illustrates the general structure of a beta-blocker, highlighting the propanolamine side chain that could potentially be derived from a precursor like this compound.
Caption: General structural components of a beta-blocker.
Safety and Handling
This compound is considered to be a hazardous substance.[6] The aggregated GHS information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment, including eye shields and gloves. Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7]
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate in various fields, including materials science and pharmaceutical development. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers. While direct biological activity data is limited, its structural relationship to the building blocks of known therapeutic agents, such as beta-blockers, suggests promising avenues for future research and application in drug discovery and development.
References
- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 2. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. achmem.com [achmem.com]
- 7. 3-Benzyloxy-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
A Technical Guide to 3-(Benzyloxy)propane-1,2-diol: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(Benzyloxy)propane-1,2-diol, a versatile chemical intermediate. It covers the compound's fundamental chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application as a building block in organic synthesis. Furthermore, it explores potential biological pathway interactions based on structurally related compounds, offering insights for toxicological and drug discovery research.
Chemical Structure and IUPAC Nomenclature
This compound is a glycerol derivative in which one of the primary hydroxyl groups is protected by a benzyl ether. This structure contains a chiral center at the second carbon atom, meaning it can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture.
-
General IUPAC Name: 3-(Phenylmethoxy)propane-1,2-diol[3]
-
Chiral IUPAC Names:
-
Common Synonyms: 1-O-Benzyl-sn-glycerol, Glycerol α-monobenzyl ether[1][5][6]
The structural formula is: C₆H₅CH₂OCH₂CH(OH)CH₂OH
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 182.22 g/mol | [1][2][6] |
| Physical State | Solid or Clear Liquid (depending on isomer and temperature) | [4][6] |
| Melting Point | 25-29 °C (for (R)-enantiomer) | [7] |
| Boiling Point | 127-136 °C at 0.04 mmHg; 140-145°C | [5][6] |
| Density | 1.140 g/mL at 20 °C | [6] |
| Refractive Index (n20/D) | 1.533 | [6] |
| Storage Temperature | Room Temperature or 2-8°C | [6][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Experimental Protocols
This section details methodologies for the synthesis of this compound and a representative protocol illustrating its use as a synthetic intermediate.
Synthesis of this compound
This protocol describes the synthesis via the acid-catalyzed hydrolysis of a benzyl glycidyl ether.[5]
Materials:
-
3-Benzyloxy-1,2-epoxypropane (Benzyl glycidyl ether)
-
Deionized Water
-
70% Perchloric acid
-
5% Sodium bicarbonate solution
-
Benzene
-
2.0 L 3-necked flask with condenser and thermometer
-
Rotary evaporator
Procedure:
-
Combine 3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL), and 70% perchloric acid (1.5 mL) in the 3-necked flask.
-
Heat the mixture to 80°C and maintain this temperature while stirring for 18 hours.
-
After 18 hours, cool the reaction mixture and neutralize it with a 5% sodium bicarbonate solution.
-
Remove the bulk of the water using a rotary evaporator.
-
To remove residual water, perform an azeotropic distillation by adding 300 mL of benzene and evaporating the azeotrope.
-
After the complete removal of benzene, distill the crude product under vacuum to yield pure 3-benzyloxy-1,2-propanediol.
-
The expected boiling point is 127°-136° C at 0.04 mm pressure, with an approximate yield of 90%.[5]
Application: Intermediate in Beta-Blocker Synthesis (Representative Workflow)
3-(Dialkylamino)propane-1,2-diols are established precursors for beta-blockers.[9] While this compound is not a direct precursor, its structural motif is highly relevant. A common synthetic route involves the ring-opening of an epoxide with an amine. The following protocol illustrates this key reaction, which is a primary application for intermediates of this class.
Objective: To illustrate the utility of a propanediol derivative in the synthesis of a hypothetical beta-blocker, "Proxylolol," by reacting an intermediate epoxide with an amine.
Procedure Outline:
-
Epoxide Formation: A substituted phenol (e.g., 4-hydroxyphenylacetamide) is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form a terminal epoxide intermediate.
-
Ring-Opening: The purified epoxide intermediate is dissolved in a suitable solvent (e.g., isopropanol).
-
Amine Addition: An amine, structurally analogous to the functional group in this compound, is added to the solution.
-
Reaction: The mixture is heated to reflux for several hours to facilitate the nucleophilic attack of the amine on the epoxide ring, yielding the target beta-blocker structure.
-
Work-up and Purification: The reaction is cooled, and the product is isolated and purified, typically via crystallization or column chromatography.
Relevance in Biological Pathways
Direct research on the signaling pathways affected by this compound is limited. However, extensive research on the structurally similar food processing contaminant 3-Chloropropane-1,2-diol (3-MCPD) provides a valuable model for potential biological activity and toxicity. Studies on 3-MCPD have shown that it induces injury in human umbilical vein endothelial cells (HUVECs) by activating autophagy and ferroptosis.[10] This process is mediated through the AMPK/mTOR/ULK1 signaling pathway .[10]
Pathway Description:
-
AMPK Activation: 3-MCPD exposure leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
-
mTOR Inhibition: Activated AMPK subsequently phosphorylates and inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.
-
ULK1 Activation: The inhibition of mTOR relieves its suppression of Unc-51 like autophagy activating kinase (ULK1), leading to ULK1 phosphorylation and activation.
-
Cellular Response: Activated ULK1 initiates the downstream processes of autophagy (cellular self-degradation) and contributes to ferroptosis (an iron-dependent form of programmed cell death).[10]
Given the shared propane-1,2-diol backbone, investigating whether this compound or its metabolites can interact with this or related pathways is a logical step in preclinical safety assessment and drug development.
References
- 1. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]
- 4. (R)-(+)-3-Benzyloxy-1,2-propanediol (56552-80-8) for sale [vulcanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 7. (R)-(+)-3-Benzyloxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]
- 8. achmem.com [achmem.com]
- 9. benchchem.com [benchchem.com]
- 10. Activating autophagy and ferroptosis of 3‑Chloropropane‑1,2‑diol induces injury of human umbilical vein endothelial cells via AMPK/mTOR/ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol (CAS: 4799-67-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Benzyloxy)propane-1,2-diol, a versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound, also known as 1-O-Benzyl-rac-glycerol, is a stable, hygroscopic, and combustible compound.[1][2] It is incompatible with strong oxidizing agents.[1][2] Quantitative data for this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Off-White Solid / Colorless Liquid | [1][4] |
| Melting Point | 62.7-63.4 °C | [1] |
| Boiling Point | 140-145 °C | [1] |
| Density | 1.140 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.533 | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
Table 2: Computational and Spectroscopic Data
| Property | Value / Information | Source(s) |
| InChIKey | LWCIBYRXSHRIAP-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC=C(C=C1)COCC(CO)O | [3] |
| Polar Surface Area (PSA) | 49.69 Ų | [2] |
| logP | 0.5564 | [2] |
| ¹H NMR | Spectrum available | [6][7] |
| ¹³C NMR | Spectrum available | [7] |
| IR Spectroscopy | Spectrum available | [7] |
| Mass Spectrometry | Spectrum available | [7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the acid-catalyzed hydrolysis of 2,3-epoxypropyl benzyl ether.[1]
Materials:
-
3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol)
-
Water (1,300 mL)
-
70% Perchloric acid (1.5 mL)
-
5% Sodium bicarbonate solution
-
Benzene (300 mL)
Procedure:
-
Combine 3-Benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid in a 2.0 L 3-necked flask equipped with a condenser and thermometer.[1]
-
Heat the mixture to 80°C and stir for 18 hours.[1]
-
After 18 hours, cool the reaction mixture and neutralize it with a 5% sodium bicarbonate solution.[1]
-
Remove the water from the mixture using a rotary evaporator.[1]
-
Perform an azeotropic distillation with benzene to remove residual water.[1]
-
After the complete removal of benzene by evaporation, distill the product to yield this compound. The expected boiling point is 127°-136° C at 0.04 mm Hg, with an approximate yield of 90%.[1]
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the diol backbone.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if melted) between salt plates (e.g., NaCl or KBr) or as a KBr pellet if solid.
-
Analysis: Obtain the IR spectrum. Key characteristic absorptions include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic groups, and C-O stretching bands.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography). The resulting mass spectrum should show a molecular ion peak (or a related ion like [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of this compound (182.22 g/mol ).
Applications in Drug Development and Organic Synthesis
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of a diol functionality and a benzyl-protected primary alcohol, which allows for selective chemical transformations.
-
Chiral Building Block: The stereocenters in its structure make it an essential precursor for asymmetric synthesis, enabling the creation of enantiomerically pure drug molecules.[8][9]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of beta-blockers (e.g., propranolol analogs) and some HIV protease inhibitors.[8]
-
Protecting Group Strategy: The benzyl group acts as a stable protecting group for the primary hydroxyl group, which can be selectively removed under specific conditions, facilitating multi-step synthetic routes.[8][9]
-
Lipid Synthesis: It is a starting material for the synthesis of structurally defined lipids and ether lipids for research and drug delivery applications.[10][9]
-
Analytical Chemistry: This compound is used in the development of methods for the enantioseparation of diols by capillary electrophoresis.[10]
Caption: Key applications of this compound in various scientific fields.
Biological Context and Signaling Pathways
While there is no direct evidence of this compound itself being involved in specific signaling pathways, its structural class, alkyl glycerol ethers, has known biological relevance. Alkyl glycerol ethers are precursors to biologically active molecules such as plasmalogens and the Platelet-Activating Factor (PAF).[4][11] PAF is a potent lipid mediator involved in inflammatory and immune responses.[4][12]
Furthermore, related structures like benzyl propylene glycoside have been shown to modulate inflammatory pathways such as the cGAS-STING signaling pathway.[13] This suggests that compounds with a glycerol backbone and a benzyl ether moiety could potentially interact with biological signaling cascades, making this an area of interest for future research.
Caption: Potential biological relevance based on the role of the alkyl glycerol ether class.
References
- 1. prepchem.com [prepchem.com]
- 2. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR [m.chemicalbook.com]
- 8. leapchem.com [leapchem.com]
- 9. (R)-(+)-3-Benzyloxy-1,2-propanediol (56552-80-8) for sale [vulcanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protective Properties of Marine Alkyl Glycerol Ethers in Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycerol ethers | Cyberlipid [cyberlipid.gerli.com]
- 13. fount.aucegypt.edu [fount.aucegypt.edu]
In-Depth Technical Guide: Spectral Analysis of 3-(Benzyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Benzyloxy)propane-1,2-diol, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following tables provide a consolidated summary of the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.39 - 7.27 | m | - | 5H, Aromatic (C₆H₅) |
| 4.57 | s | - | 2H, -OCH₂-Ph |
| 3.93 | m | - | 1H, -CH(OH)- |
| 3.73 | dd | 11.4, 4.0 | 1H, -CH₂OH |
| 3.66 | dd | 11.4, 5.7 | 1H, -CH₂OH |
| 3.55 | d | 5.2 | 2H, -CH₂-O- |
| 2.75 | br s | - | 1H, -OH |
| 2.15 | br s | - | 1H, -OH |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 137.8 | Aromatic (C) |
| 128.4 | Aromatic (CH) |
| 127.8 | Aromatic (CH) |
| 127.7 | Aromatic (CH) |
| 73.5 | -OCH₂-Ph |
| 72.3 | -CH₂-O- |
| 70.6 | -CH(OH)- |
| 64.3 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Broad | O-H stretch (alcohol) |
| 3063, 3031 | Medium | C-H stretch (aromatic) |
| 2925, 2870 | Strong | C-H stretch (aliphatic) |
| 1496, 1454 | Medium | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O stretch (ether and alcohol) |
| 738, 698 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for this compound (GC-MS)
| m/z | Relative Intensity (%) | Putative Fragment |
| 182 | < 5 | [M]⁺ (Molecular Ion) |
| 108 | 40 | [C₇H₈O]⁺ |
| 107 | 100 | [C₇H₇O]⁺ (Tropylium cation derivative) |
| 91 | 85 | [C₇H₇]⁺ (Benzyl cation) |
| 79 | 60 | [C₆H₇]⁺ |
| 77 | 55 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker 500 MHz NMR spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. The solution was then transferred to a 5 mm NMR tube. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, a proton-decoupled sequence was used with an accumulation of 1024 scans.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of any impurities. The separated components were then introduced into the mass spectrometer, which utilized electron impact (EI) ionization at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.
Data Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.
Caption: Workflow for Spectral Data Analysis.
References
Solubility of 3-(Benzyloxy)propane-1,2-diol in various organic solvents.
Introduction
3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzylglycerol, is a versatile organic compound utilized in the synthesis of various pharmaceuticals and as a building block in materials science. Its solubility in different organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents visual workflows to aid researchers, scientists, and drug development professionals in their work with this compound.
Predicted Solubility Profile of this compound
The molecular structure of this compound contains both polar and nonpolar regions. The propane-1,2-diol moiety is highly polar due to the presence of two hydroxyl (-OH) groups, which can engage in hydrogen bonding. The benzyloxy group, consisting of a benzyl ring and an ether linkage, is predominantly nonpolar or weakly polar. This amphiphilic nature suggests that its solubility will vary significantly with the polarity of the solvent.
Based on the "like dissolves like" principle, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the protic solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar diol and the polar aprotic solvent will facilitate dissolution. |
| Weakly Polar | Ethyl Acetate, Dichloromethane, Chloroform | Low to Moderate | The nonpolar benzyloxy group will interact favorably with these solvents, but the highly polar diol group will limit overall solubility. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The dominant polar nature of the diol moiety will result in poor interaction with nonpolar solvents, leading to low solubility. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely adopted technique.[6][7][8][9][10][11] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Screw-cap vials or flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a series of screw-cap vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). d. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9][10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[7]
-
Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
Gravimetric Analysis: a. Record the exact weight of the evaporating dish containing the filtrate. b. Evaporate the solvent from the filtrate in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used to expedite drying. c. Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on the analytical balance. d. Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.[7][8]
-
Calculation of Solubility: a. The mass of the dissolved this compound is the final constant weight of the evaporating dish minus the initial weight of the empty dish. b. The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.
Caption: Experimental workflow for determining solubility using the isothermal shake-flask method.
Caption: The "like dissolves like" principle applied to this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. [Solved] Explain the solubility rule "like dissolves like" in terms of in.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Stereoisomers of 3-(benzyloxy)propane-1,2-diol and their properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-(benzyloxy)propane-1,2-diol, a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details their properties, synthesis, and the methodologies for obtaining enantiomerically pure forms.
Introduction
This compound, also known as 1-O-benzylglycerol, is a chiral compound existing as a racemic mixture and two individual enantiomers: (R)-(+)-3-(benzyloxy)propane-1,2-diol and (S)-(-)-3-(benzyloxy)propane-1,2-diol. The stereochemistry of this molecule is of paramount importance as it serves as a key intermediate in the synthesis of a variety of complex, biologically active molecules where the three-dimensional arrangement of atoms is critical for their therapeutic effects. The distinct spatial orientation of the hydroxyl groups in the (R) and (S) enantiomers allows for the stereoselective synthesis of target molecules, a fundamental aspect of modern drug discovery and development.
Physicochemical Properties
The physical and chemical properties of the stereoisomers of this compound are summarized in the table below. These properties are essential for their handling, characterization, and application in synthesis.
| Property | (±)-3-(Benzyloxy)propane-1,2-diol (Racemic) | (R)-(+)-3-(Benzyloxy)propane-1,2-diol | (S)-(-)-3-(Benzyloxy)propane-1,2-diol |
| CAS Number | 4799-67-1[1] | 56552-80-8[2][3] | 17325-85-8[4][5] |
| Molecular Formula | C₁₀H₁₄O₃[1][4][6] | C₁₀H₁₄O₃[7] | C₁₀H₁₄O₃[4][5] |
| Molecular Weight | 182.22 g/mol [1][4][6] | 182.22 g/mol [7] | 182.22 g/mol [4] |
| Appearance | Off-white solid[1] or colorless liquid | Solid[7] | Yellow oil[4] |
| Melting Point | 62.7-63.4 °C[1] | 25-29 °C[7] | Not available |
| Boiling Point | 140-145 °C[1] | Not available | Not available |
| Density | 1.140 g/mL at 20 °C[1] | Not available | Not available |
| Refractive Index (n20/D) | 1.533[1] | Not available | Not available |
| Optical Rotation [α]20/D | Not applicable | +5.5° (c=20 in chloroform)[7] | Not available (implied negative) |
| Storage Temperature | Room Temperature[1][6] | 2-8°C[2][7] | 2-8°C[5] |
Synthesis and Enantioselective Separation
The preparation of enantiomerically pure this compound is critical for its application in asymmetric synthesis. The following sections detail the synthesis of the racemic mixture and the primary methods for obtaining the individual enantiomers.
Synthesis of Racemic (±)-3-(Benzyloxy)propane-1,2-diol
A common method for the synthesis of racemic this compound involves the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[8]
Experimental Protocol:
-
Materials:
-
3-Benzyloxy-1,2-epoxypropane
-
Water
-
70% Perchloric acid
-
5% Sodium bicarbonate solution
-
Benzene
-
-
Procedure:
-
In a 2.0 L 3-necked flask equipped with a condenser and thermometer, combine 3-benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL), and 70% perchloric acid (1.5 mL).[8]
-
Heat the mixture to 80°C and stir for 18 hours.[8]
-
After 18 hours, neutralize the reaction mixture with a 5% sodium bicarbonate solution.[8]
-
Remove the water by rotary evaporation.[8]
-
Azeotropically distill the residual water using 300 mL of benzene.[8]
-
After the evaporation of benzene, distill the product to yield this compound (264 g, 90% yield) with a boiling point of 127°-136° C (0.04 mm).[8]
-
Enantioselective Strategies
Obtaining the individual (R) and (S) enantiomers can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis from a chiral precursor.
1. Lipase-Catalyzed Kinetic Resolution:
Enzymatic kinetic resolution is a widely used method for separating enantiomers.[9][10] Lipases, in particular, can selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[9] While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be outlined.
General Experimental Protocol for Lipase-Catalyzed Resolution:
-
Materials:
-
(±)-3-(Benzyloxy)propane-1,2-diol
-
Immobilized lipase (e.g., from Pseudomonas cepacia or Candida antarctica)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Acylating agent (e.g., vinyl acetate)
-
-
Procedure:
-
Dissolve the racemic diol in the anhydrous organic solvent.
-
Add the immobilized lipase to the solution.
-
Add the acylating agent to initiate the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.
-
At this point, one enantiomer will be predominantly acylated, while the other remains as the diol.
-
Separate the enzyme by filtration.
-
The acylated enantiomer and the unreacted diol can then be separated by column chromatography.
-
The acylated enantiomer can be deacylated to yield the pure diol enantiomer.
-
2. Asymmetric Synthesis from Chiral Glycidol:
A more direct approach to obtaining a single enantiomer is through asymmetric synthesis starting from a chiral precursor. Enantiomerically pure (R)- or (S)-glycidol can be used to synthesize the corresponding (R)- or (S)-3-(benzyloxy)propane-1,2-diol.[11][12] The synthesis involves the nucleophilic opening of the epoxide ring of glycidol with benzyl alcohol.[11]
General Experimental Protocol for Asymmetric Synthesis:
-
Materials:
-
(R)- or (S)-Glycidol
-
Benzyl alcohol
-
A suitable catalyst (e.g., a Lewis acid or base)
-
Anhydrous solvent
-
-
Procedure:
-
Dissolve the chiral glycidol in an anhydrous solvent.
-
Add benzyl alcohol and the catalyst.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction mixture, which typically involves washing with aqueous solutions to remove the catalyst and unreacted starting materials.
-
Purify the product by column chromatography or distillation to yield the enantiomerically pure this compound.
-
Visualization of Stereoisomers and Synthetic Workflow
The following diagrams illustrate the relationship between the stereoisomers and the general workflow for their synthesis and separation.
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Caption: General synthetic workflows for obtaining stereoisomers of this compound.
Applications in Drug Development
While this compound and its stereoisomers have not been reported to possess significant intrinsic biological activity, their importance in drug development is substantial. They are key chiral building blocks for the synthesis of a wide range of pharmaceuticals. The stereocenters in these diols are incorporated into the final drug molecule, where the specific stereochemistry is often essential for the drug's efficacy and safety profile. The use of enantiomerically pure starting materials like (R)- and (S)-3-(benzyloxy)propane-1,2-diol obviates the need for costly and often inefficient chiral separations at later stages of a synthetic sequence.
Conclusion
The stereoisomers of this compound are fundamental chiral synthons in organic chemistry. Understanding their distinct properties and the methods for their preparation is crucial for researchers and scientists in academia and the pharmaceutical industry. The ability to access these enantiomerically pure compounds through either chiral resolution or asymmetric synthesis provides the foundation for the stereocontrolled construction of complex and medicinally important molecules. Further research into more efficient and scalable enantioselective synthetic routes will continue to be an area of significant interest.
References
- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 2. chiralen.com [chiralen.com]
- 3. (R)-(+)-3-Benzyloxy-1,2-propanediol | 56552-80-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-(+)-3-苄氧基-1,2-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Page loading... [wap.guidechem.com]
A Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Properties, Synthesis, and Applications
(S)-(-)-3-Benzyloxy-1,2-propanediol , also known as (S)-(-)-Glycerol α-Benzyl Ether, is a chiral building block crucial in synthetic organic chemistry.[1][2] Its stereochemically defined structure makes it a valuable component in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[2][3] This guide provides an in-depth overview of its core characteristics, experimental protocols, and applications.
Core Properties and Specifications
(S)-(-)-3-Benzyloxy-1,2-propanediol is a white to light yellow crystalline solid or a colorless to light yellow liquid.[1] It is characterized by the presence of a benzyl ether group and a diol functionality on a propane backbone, with a specific stereochemistry at the C2 position.
Table 1: Physicochemical Properties of (S)-(-)-3-Benzyloxy-1,2-propanediol
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃[1][4] |
| Molecular Weight | 182.22 g/mol [1][4] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[1] |
| Melting Point | 25 °C[5] |
| Boiling Point | 127°-136° C (at 0.04 mm Hg)[6] |
| Density | 1.140 g/mL at 20 °C[7] |
| Refractive Index | n20/D 1.533 |
| Purity | >98.0% (GC)[1] |
| CAS Number | 17325-85-8[1] |
Applications in Research and Development
The unique trifunctional nature of (S)-(-)-3-benzyloxy-1,2-propanediol, combined with its chirality, makes it a versatile intermediate in several synthetic applications:
-
Chiral Synthesis: It serves as a foundational chiral pool starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[2][3]
-
Antiviral Agents: It is a key building block in the preparation of nucleotide analogs, such as (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), which exhibit significant antiviral activities.[2]
-
Cationic Lipids: The molecule is used to synthesize cationic cardiolipin analogs, which are investigated for their potential in gene delivery and as components of lipid nanoparticles.[2]
-
Protecting Group Chemistry: The benzyloxy group can act as a protecting group for a primary alcohol, which can be selectively removed later in a synthetic sequence, adding to its utility in multi-step syntheses.[3]
Experimental Protocol: Synthesis of 3-Benzyloxy-1,2-propanediol
The following protocol describes a common method for the synthesis of 3-benzyloxy-1,2-propanediol via the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[6] While this specific example does not yield the enantiomerically pure (S)-isomer, it illustrates a fundamental synthetic route. Enantioselective methods often involve enzymatic resolution or starting from a chiral precursor.[3]
Materials:
-
3-Benzyloxy-1,2-epoxypropane (1.60 mol)
-
Deionized Water (1300 mL)
-
70% Perchloric Acid (1.5 mL)
-
5% Sodium Bicarbonate Solution
-
Benzene
Procedure:
-
A 2.0 L 3-necked flask is equipped with a condenser and a thermometer.
-
3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1300 mL), and 70% perchloric acid (1.5 mL) are added to the flask.[6]
-
The mixture is heated to 80°C and stirred for 18 hours.[6]
-
After the reaction is complete, the mixture is cooled and neutralized with a 5% sodium bicarbonate solution.[6]
-
The water is removed using a rotary evaporator.[6]
-
Residual water is removed by azeotropic distillation with 300 mL of benzene.[6]
-
After the evaporation of benzene, the resulting product is purified by distillation to yield 3-benzyloxy-1,2-propanediol.[6]
Workflow for the Synthesis of 3-Benzyloxy-1,2-propanediol
Caption: A workflow diagram illustrating the key steps in the synthesis of 3-benzyloxy-1,2-propanediol.
Logical Relationship: Role as a Chiral Precursor
The primary importance of (S)-(-)-3-benzyloxy-1,2-propanediol lies in its function as a chiral precursor. The diagram below illustrates its logical position in a generalized synthetic pathway.
Caption: The role of (S)-(-)-3-benzyloxy-1,2-propanediol as a chiral precursor in a multi-step synthesis.
References
- 1. (S)-(-)-3-Benzyloxy-1,2-propanediol | CymitQuimica [cymitquimica.com]
- 2. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL CAS#: 17325-85-8 [amp.chemicalbook.com]
- 3. (R)-(+)-3-Benzyloxy-1,2-propanediol (56552-80-8) for sale [vulcanchem.com]
- 4. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-3-benzyloxy-1,2-propanediol [stenutz.eu]
- 6. prepchem.com [prepchem.com]
- 7. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
In-Depth Technical Guide: Understanding the Chirality of 3-(Benzyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of 3-(benzyloxy)propane-1,2-diol, a versatile chiral building block. The document details its enantiomeric forms, synthesis protocols for both racemic and enantiopure compounds, and key quantitative data.
Introduction to the Chirality of this compound
This compound, also known as 1-O-benzylglycerol, is a chiral molecule due to the presence of a stereocenter at the C2 position of the propane backbone. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-(-)-3-(benzyloxy)propane-1,2-diol and (R)-(+)-3-(benzyloxy)propane-1,2-diol. The racemic mixture, a 1:1 combination of both enantiomers, is denoted as (±)-3-(benzyloxy)propane-1,2-diol. The distinct stereochemistry of each enantiomer can lead to different biological activities, making the synthesis of enantiomerically pure forms crucial for applications in drug development and other life sciences research.
Quantitative Data
The physical properties of the enantiomers of this compound differ in their interaction with plane-polarized light, a characteristic quantified by specific optical rotation.
| Property | (S)-(-)-3-(Benzyloxy)propane-1,2-diol | (R)-(+)-3-(Benzyloxy)propane-1,2-diol | (±)-3-(Benzyloxy)propane-1,2-diol |
| CAS Number | 17325-85-8 | 56552-80-8 | 4799-67-1 |
| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol |
| Optical Rotation | -5.5° (c=20 in chloroform)[1] | +5.5° (c=20 in chloroform) | Not applicable |
Experimental Protocols
Synthesis of Racemic (±)-3-(Benzyloxy)propane-1,2-diol[3]
This protocol describes the synthesis of the racemic mixture of this compound via the hydrolysis of 3-(benzyloxy)-1,2-epoxypropane.
Materials:
-
3-(Benzyloxy)-1,2-epoxypropane
-
Water
-
70% Perchloric acid
-
5% Sodium bicarbonate solution
-
Benzene
Procedure:
-
In a 2.0 L 3-necked flask equipped with a condenser and thermometer, combine 3-(benzyloxy)-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL), and 70% perchloric acid (1.5 mL).[2]
-
Heat the mixture to 80°C and stir for 18 hours.[2]
-
After 18 hours, neutralize the reaction mixture with a 5% sodium bicarbonate solution.[2]
-
Remove the water by rotary evaporation.
-
Accomplish the final removal of residual water by azeotropic distillation using 300 mL of benzene.[2]
-
After the evaporation of benzene, distill the product to yield this compound.[2]
Chemoenzymatic Synthesis of (S)- and (R)-3-(Benzyloxy)propane-1,2-diol
The enantiomerically pure forms of this compound can be synthesized from chiral precursors. (S)-3-(benzyloxy)propane-1,2-diol (also known as 1-O-benzyl-sn-glycerol) is prepared from (R)-solketal, while (R)-3-(benzyloxy)propane-1,2-diol (also known as 3-O-benzyl-sn-glycerol) is synthesized from (S)-solketal.[2] This chemoenzymatic approach involves the protection of the diol, benzylation, and subsequent deprotection.
Conceptual Workflow:
This method leverages the readily available chiral pools of (R)- and (S)-solketal to introduce the desired stereochemistry. The synthesis typically involves the following key transformations:
-
Benzylation: The free hydroxyl group of the respective solketal enantiomer is benzylated.
-
Deprotection: The acetonide protecting group is removed under acidic conditions to yield the corresponding enantiopure this compound.
Visualizations
The following diagrams illustrate the relationships between the stereoisomers of this compound and the synthetic pathways to obtain the enantiopure forms.
Caption: Relationship between the stereoisomers of this compound.
Caption: Synthetic pathways to enantiopure this compound.
References
The Genesis of a Key Synthetic Building Block: The Initial Discovery and Synthesis of 1-Benzylglycerol
A Technical Guide for Researchers in Drug Discovery and Development
This technical whitepaper provides a comprehensive overview of the initial discovery and seminal synthetic methodologies for 1-benzylglycerol, a critical intermediate in the synthesis of complex lipids and various pharmaceutical agents. This document details the pioneering work of Sowden and Fischer, followed by a thorough examination of the refined synthetic protocol developed by Lands and Zschocke. Experimental procedures, quantitative data, and reaction pathways are presented to offer a practical guide for laboratory application.
Introduction: The Significance of 1-Benzylglycerol
1-Benzylglycerol serves as a versatile starting material in organic synthesis, particularly in the preparation of stereospecific glycerolipids.[1] Its benzyl ether protective group at the primary hydroxyl position allows for selective reactions at the secondary and other primary hydroxyl groups of the glycerol backbone, making it an invaluable tool for the synthesis of complex molecules such as phospholipids and triglycerides.[2] The ability to deprotect the benzyl group under mild hydrogenolysis conditions further enhances its utility in multi-step synthetic strategies.[1]
The Pioneering Synthesis by Sowden and Fischer
The first documented synthesis of a benzyl ether of glycerol is attributed to J. C. Sowden and H. O. L. Fischer in their 1941 publication in the Journal of the American Chemical Society. While the full experimental text is not reproduced here, their work laid the foundation for the chemical preparation of this important molecule, reportedly synthesizing it from 2,3-isopropylideneglycerol. This initial work was a critical step forward in lipid chemistry, providing a method to create a selectively protected glycerol derivative.
An Improved Synthesis: The Lands and Zschocke Protocol
In 1965, W. E. M. Lands and A. Zschocke published a new, detailed synthesis of (L)-1-O-benzylglycerol, which has become a widely recognized and cited method.[2] This procedure starts from the more readily available 3-O-benzylglycerol and proceeds through a three-step process involving a Walden inversion to yield the desired 1-O-benzylglycerol.[2]
Experimental Protocol
The following is a detailed description of the experimental methodology as described by Lands and Zschocke.[2]
Step 1: Synthesis of 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol
-
Dissolve 3-O-benzylglycerol in pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise while maintaining the low temperature.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
Wash the crude product with cold water and recrystallize from ethanol.
Step 2: Synthesis of 2,3-diacetyl-1-O-benzylglycerol via Walden Inversion
-
Dissolve the 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol in a suitable solvent such as acetone.
-
Add an excess of anhydrous potassium acetate.
-
Reflux the mixture for several hours to effect the Walden inversion.
-
Cool the reaction mixture, filter to remove inorganic salts, and evaporate the solvent.
-
The resulting diacetyl derivative is used in the next step without further purification.
Step 3: Saponification to (L)-1-O-benzylglycerol
-
Dissolve the crude 2,3-diacetyl-1-O-benzylglycerol in a methanolic solution of potassium hydroxide.
-
Stir the mixture at room temperature until the saponification is complete (monitored by thin-layer chromatography).
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, (L)-1-O-benzylglycerol.
Quantitative Data
The following table summarizes the key quantitative data reported in the Lands and Zschocke synthesis.[2]
| Step | Starting Material (Amount) | Reagent (Amount) | Product | Yield (%) | Melting Point (°C) |
| 1. Tosylation | 3-O-benzylglycerol (18.2 g) | p-toluenesulfonyl chloride (41.8 g) | 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol | 85 | 92-93 |
| 2. Acetylation (Walden Inversion) | Ditosylate from Step 1 (49.0 g) | Potassium acetate (29.4 g) | 2,3-diacetyl-1-O-benzylglycerol | ~90 | - |
| 3. Saponification | Diacetate from Step 2 | Methanolic KOH | (L)-1-O-benzylglycerol | ~80 | - |
Alternative Synthetic Approaches
While the Lands and Zschocke method is a cornerstone for the stereospecific synthesis of 1-benzylglycerol, other methods have been developed. A common alternative involves the direct benzylation of glycerol. This reaction can be catalyzed by acids and typically results in a mixture of mono-, di-, and tri-benzyl ethers of glycerol. The selectivity for 1-mono-benzylglycerol can be influenced by the choice of catalyst, reaction conditions, and the molar ratio of reactants.
Quantitative Data for Direct Benzylation
The following table provides representative data for the direct benzylation of glycerol using a heteropoly acid catalyst.
| Catalyst | Glycerol:Benzyl Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Selectivity for 1-MBGE (%) |
| Cs2.5H0.5PW12O40/K-10 | 1:3 | 150 | 4 | 76 | 76 |
MBGE: Mono-benzyl glycerol ether
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations in the synthesis of 1-benzylglycerol.
Conclusion
The synthesis of 1-benzylglycerol has been a subject of chemical research for over eight decades, starting with the foundational work of Sowden and Fischer. The subsequent development of a robust and stereospecific synthesis by Lands and Zschocke provided a practical route for obtaining this crucial building block in high purity. For researchers and professionals in drug development and lipid science, a thorough understanding of these synthetic methodologies is essential for the rational design and synthesis of novel therapeutic agents and complex lipid structures. The choice of synthetic route will depend on the desired stereochemistry, scale of the reaction, and the availability of starting materials.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-benzyloxy-1,2-propanediol, a valuable intermediate in pharmaceutical and chemical synthesis. The primary route discussed is based on the ring-opening of an epoxide precursor with benzyl alcohol. While the synthesis from epoxypropane (propylene oxide) is specified, a more direct and common precursor, glycidol (2,3-epoxy-1-propanol), is often utilized for this transformation. The principles outlined are applicable to related epoxide ring-opening reactions.
Reaction Scheme
The synthesis of 3-benzyloxy-1,2-propanediol from an epoxy precursor and benzyl alcohol can be catalyzed by either an acid or a base. The base-catalyzed pathway is generally preferred for its regioselectivity, favoring nucleophilic attack at the less sterically hindered carbon of the epoxide ring.
Base-Catalyzed Ring-Opening of Glycidol:
Application Notes: 3-(Benzyloxy)propane-1,2-diol as a Chiral Building Block in the Synthesis of Beta-Blockers
Introduction
3-(Benzyloxy)propane-1,2-diol is a versatile and valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure drugs. Its utility stems from the presence of a stereocenter and two hydroxyl groups, one primary and one secondary, which can be selectively functionalized. The benzyl ether group provides protection for the primary hydroxyl group, allowing for reactions at the secondary hydroxyl and subsequent transformations. This application note focuses on the use of (R)- and (S)-3-(benzyloxy)propane-1,2-diol in the synthesis of chiral beta-adrenergic receptor blockers (beta-blockers), a class of drugs widely used to manage cardiovascular diseases. The pharmacological activity of beta-blockers often resides in a single enantiomer, making enantioselective synthesis crucial.
Key Applications
The primary application of chiral this compound in this context is as a precursor to chiral epoxides, such as (S)-glycidyl benzyl ether or its tosylate derivative. These epoxides are key intermediates that can undergo nucleophilic ring-opening with an appropriate amine to establish the characteristic amino alcohol side chain of beta-blockers with the desired stereochemistry. For instance, (R)-3-(benzyloxy)propane-1,2-diol can be converted to (S)-glycidyl derivatives, which are then used to synthesize (S)-beta-blockers, the more active enantiomer for many drugs in this class.
Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excess (ee) for key transformations in the synthesis of a beta-blocker using a chiral building block derived from a protected glycerol, which serves as a close analog to this compound.
| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Synthesis of (S)-Propranolol via Kinetic Resolution of Intermediate | (±)-α-Naphthyl glycidyl ether | (S)-Propranolol | Zn(NO₃)₂/(+)-Tartaric Acid | 55-60 | 89-90 | [1][2] |
| Desymmetrization of Glycerol Derivative | Glycerol derivative with camphorsulfonamide | Chiral diol intermediate | - | 96 | 98 | [3][4] |
| Epoxidation of Chiral Diol | Chiral diol intermediate | Chiral epoxide | Mitsunobu reaction | 85 | >98 | [3][4] |
| Ring-opening of Chiral Epoxide | Chiral epoxide, Isopropylamine | (S)-Propranolol | - | High | >98 | [3][5] |
| Synthesis of Racemic Propranolol | 1-Naphthol, Epichlorohydrin, Isopropylamine | (±)-Propranolol | K₂CO₃ | ~85 | Racemic | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Glycidyl Benzyl Ether from (R)-3-(Benzyloxy)propane-1,2-diol
This protocol describes a two-step procedure to convert the chiral diol into the corresponding chiral epoxide, a key intermediate for the synthesis of (S)-beta-blockers.
Step 1: Tosylation of (R)-3-(Benzyloxy)propane-1,2-diol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-(benzyloxy)propane-1,2-diol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-3-(benzyloxy)-2-hydroxypropyl-1-tosylate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to (S)-Glycidyl Benzyl Ether
-
Reaction Setup: Dissolve the crude tosylate from the previous step in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.2 eq), portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the tosylate.
-
Work-up: Carefully quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-glycidyl benzyl ether can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of (S)-Propranolol from (S)-Glycidyl Benzyl Ether
This protocol outlines the nucleophilic ring-opening of the chiral epoxide with isopropylamine to yield (S)-propranolol.
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve (S)-glycidyl benzyl ether (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Amine Addition: Add an excess of isopropylamine (e.g., 5-10 eq).
-
Reaction: Heat the mixture to a temperature between 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure (S)-propranolol. The enantiomeric excess can be determined by chiral HPLC.
Visualizations
Caption: Synthetic workflow for (S)-Propranolol.
Caption: Chiral building block to drug application.
References
Application of 3-(Benzyloxy)propane-1,2-diol in the Synthesis of Key Pharmaceutical Intermediates
Abstract: 3-(Benzyloxy)propane-1,2-diol is a versatile and highly valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates. Its unique structural features, including a protected primary alcohol and a reactive diol system, allow for precise chemical manipulations, making it an ideal starting material for the asymmetric synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for two major classes of therapeutic agents: beta-adrenergic blockers, exemplified by (S)-propranolol, and antiviral nucleoside analogues, represented by ganciclovir.
Introduction
This compound, available in both racemic and enantiomerically pure forms, serves as a cornerstone in modern medicinal chemistry. The benzyloxy group provides a robust protecting group for the primary hydroxyl function, enabling selective reactions at the secondary hydroxyl and vicinal diol positions. This inherent functionality is particularly advantageous in the construction of chiral synthons required for the development of stereochemically defined active pharmaceutical ingredients (APIs). This report outlines the synthetic utility of this compound in preparing a chiral epoxide intermediate for beta-blockers and a key acyclic side-chain for antiviral agents.
Synthesis of a Chiral Intermediate for (S)-Propranolol
(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders. The therapeutic efficacy of propranolol resides almost exclusively in the (S)-enantiomer. The synthesis of enantiomerically pure (S)-propranolol can be efficiently achieved using (R)-3-(benzyloxy)propane-1,2-diol as the chiral precursor. The key strategy involves the conversion of the diol to a chiral epoxide, which then undergoes nucleophilic ring-opening with 1-naphthol.
Synthetic Pathway
The overall synthetic scheme for the preparation of a key intermediate for (S)-propranolol from (R)-3-(benzyloxy)propane-1,2-diol is depicted below. The process involves two main steps: the conversion of the diol to a chiral tosylate, followed by intramolecular cyclization to the corresponding epoxide. This epoxide is the direct precursor to the aryloxy-propanolamine core of propranolol.
Experimental Protocols
Step 1: Synthesis of (R)-3-(Benzyloxy)-1,2-propanediol 1-tosylate
To a solution of (R)-3-(benzyloxy)propane-1,2-diol (1.0 eq) in pyridine (5 vol) at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 4-6 hours. Reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-2-((Benzyloxy)methyl)oxirane
The crude (R)-3-(benzyloxy)-1,2-propanediol 1-tosylate (1.0 eq) is dissolved in methanol (10 vol). To this solution, a solution of sodium hydroxide (1.5 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide. The product can be purified by vacuum distillation.
Step 3: Synthesis of (S)-1-(Naphthalen-1-yloxy)-3-(benzyloxy)propan-2-ol
A mixture of 1-naphthol (1.0 eq), (S)-2-((benzyloxy)methyl)oxirane (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) is heated to 80 °C and stirred for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with 1N NaOH, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | (R)-3-(Benzyloxy)-1,2-propanediol 1-tosylate | (R)-3-(Benzyloxy)propane-1,2-diol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 4-6 | 0-5 | ~95 (crude) | >90 |
| 2 | (S)-2-((Benzyloxy)methyl)oxirane | (R)-3-(Benzyloxy)-1,2-propanediol 1-tosylate | Sodium hydroxide | Methanol | 2-3 | RT | 85-90 | >98 |
| 3 | (S)-1-(Naphthalen-1-yloxy)-3-(benzyloxy)propan-2-ol | (S)-2-((Benzyloxy)methyl)oxirane, 1-Naphthol | Potassium carbonate | DMF | 8-12 | 80 | 80-85 | >97 |
Synthesis of a Key Intermediate for Ganciclovir
Ganciclovir is a potent antiviral drug used for the treatment of cytomegalovirus (CMV) infections. The synthesis of ganciclovir relies on the preparation of an acyclic nucleoside side-chain, which is then coupled to a purine base. This compound can be utilized to synthesize the key intermediate, 1,3-diacetoxy-2-(acetoxymethoxy)propane.
Synthetic Pathway
The synthesis of the ganciclovir side-chain intermediate from this compound involves a multi-step process including protection of the diol, debenzylation, and subsequent acylation.
Application Notes and Protocols: The Benzyl Group in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The benzyl (Bn) group is a cornerstone in this regard, widely employed for the temporary protection of alcohols, carboxylic acids, and amines. Its popularity stems from its general stability across a broad spectrum of reaction conditions and the availability of mild and selective deprotection methods.[1][2][3]
These application notes provide a comprehensive overview of the benzyl group as a protecting group, detailing its application, stability, and the protocols for its introduction and removal. Quantitative data are summarized to facilitate the selection of optimal conditions, and logical workflows are illustrated to guide synthetic planning.
Stability of the Benzyl Protecting Group
Benzyl ethers, esters, and amines exhibit remarkable stability towards many reagents and reaction conditions encountered in organic synthesis, including:
-
Acidic and Basic Conditions: Generally stable to moderately acidic and basic conditions, allowing for a wide range of transformations on other parts of the molecule.[3]
-
Oxidizing and Reducing Agents: Resistant to many common oxidizing agents and compatible with various reducing agents that do not effectuate hydrogenolysis.
However, the benzyl group is susceptible to cleavage under specific conditions, which forms the basis of its utility as a protecting group. The primary methods of deprotection involve catalytic hydrogenolysis and dissolving metal reductions.[2][3]
Benzyl Group Protection and Deprotection Strategies
The following sections detail the common methods for the protection and deprotection of alcohols, carboxylic acids, and amines using the benzyl group, complete with experimental protocols and comparative data.
Protection of Alcohols as Benzyl Ethers
The formation of a benzyl ether is a robust method for protecting hydroxyl groups.
1. Williamson Ether Synthesis using Benzyl Bromide and Sodium Hydride
This classical method is widely used for its efficiency.
-
Protocol:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[4]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise to the solution.[4]
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.5–2.0 equiv.) dropwise to the reaction mixture at 0°C.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to 0°C and cautiously quench with water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Benzylation using Benzyl Trichloroacetimidate under Acidic Conditions
This method is suitable for substrates that are sensitive to basic conditions.[3]
-
Protocol:
-
Dissolve the alcohol (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or a mixture of cyclohexane and dichloromethane).
-
Cool the solution to -40°C to 0°C.
-
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Williamson Ether Synthesis | BnBr, NaH | DMF/THF | 0 to RT | Varies | High |
| Benzyl Trichloroacetimidate | BnC(O)NHCCl₃, TfOH | CH₂Cl₂ | -40 to 0 | Varies | High |
Deprotection of Benzyl Ethers
The cleavage of benzyl ethers is most commonly achieved by catalytic hydrogenation.
1. Catalytic Hydrogenation
This is a clean and high-yielding method for benzyl ether deprotection.[5]
-
Protocol:
-
Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[5][6]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[5]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
2. Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer alternative to using flammable hydrogen gas.[7]
-
Protocol:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.[7]
-
Add 10% Pd/C catalyst (10-20% by weight of the substrate).[7]
-
To the stirred suspension, add a hydrogen donor such as ammonium formate (3-5 equivalents per benzyl group).[7]
-
The reaction can be stirred at room temperature or gently heated to reflux to increase the rate.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through Celite® to remove the catalyst.[7]
-
Concentrate the filtrate to obtain the crude product, which can be purified further if necessary.
-
3. Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This method is useful for substrates that are sensitive to reductive conditions.[1]
-
Protocol:
-
Dissolve the benzyl ether (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 equiv.) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | EtOH/MeOH | Room Temp. | Varies | >95%[5] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | Reflux | < 1 hour | >95%[7] |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp. | Varies | Good to High[1] |
Protection of Carboxylic Acids as Benzyl Esters
Benzyl esters are stable protecting groups for carboxylic acids, readily cleaved by hydrogenolysis.
1. Benzylation with Benzyl Bromide and Base
-
Protocol:
-
To a solution of the carboxylic acid (10 mmol) in DMF/1,4-dioxane (1:1, 30 mL), add sodium bicarbonate (10 mmol).[8]
-
Add benzyl bromide (11 mmol).[8]
-
Heat the reaction mixture to 90°C and stir for 24 hours.[8]
-
Cool to room temperature, pour into water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to give the benzyl ester.
-
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylation | BnBr, NaHCO₃ | DMF/Dioxane | 90 | 24 | 70-95[8] |
Deprotection of Benzyl Esters
Similar to benzyl ethers, benzyl esters are most commonly deprotected via catalytic hydrogenation.
1. Catalytic Hydrogenolysis
-
Protocol:
| Method | Reagents | Solvent | Temperature | Time | Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH/EtOH | Room Temp. | Varies | >95%[9][10] |
Protection of Amines as Benzylamines
N-benzylation is a common strategy for protecting primary and secondary amines.
1. N-Alkylation with Benzyl Bromide
-
Protocol:
-
Dissolve the amine in a suitable solvent like acetonitrile or methanol.
-
Add a base such as potassium carbonate (3 equivalents).
-
Add benzyl bromide (3 equivalents).
-
Stir the reaction at reflux for 3-6 hours.
-
Quench with water and extract the product with an organic solvent.
-
2. Reductive Amination
-
Protocol:
-
Dissolve the amine and benzaldehyde (1.0-1.1 equivalents) in a solvent such as methanol.[11]
-
Add a reducing agent like sodium cyanoborohydride (1.0-1.5 equivalents).[11]
-
Adjust the pH to 6-7 with acetic acid.[11]
-
Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).[11]
-
Work up by adding aqueous base, removing the solvent, and extracting the product.
-
| Method | Reagents | Solvent | Temperature | Time | Yield (%) |
| N-Alkylation | BnBr, K₂CO₃ | MeCN/MeOH | Reflux | 3-6 h | Good to High |
| Reductive Amination | Benzaldehyde, NaBH₃CN | MeOH | Room Temp. | Several hours | Good to High[11] |
Deprotection of Benzylamines
The N-benzyl group is typically removed by catalytic hydrogenation.
1. Catalytic Hydrogenation
-
Protocol:
2. Catalytic Transfer Hydrogenation
-
Protocol:
-
To a stirred suspension of the N-benzyl compound and 10% Pd/C in dry methanol, add anhydrous ammonium formate in one portion under nitrogen.[13]
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction by TLC (often complete within 10-60 minutes).[13]
-
Filter through Celite®, wash with chloroform, and evaporate the combined filtrate to yield the desired amine.[13]
-
| Method | Reagents | Solvent | Temperature | Time | Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH | Room Temp. | Varies | High[12] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | Reflux | 10-60 min | High[13] |
Visualizing the Benzyl Protecting Group Strategy
The following diagrams illustrate the logical relationships and workflows associated with the use of the benzyl protecting group.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Synthesis of β-Blocker Analogs from 1-Benzylglycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for synthesizing β-blocker analogs, specifically those of the aryloxypropanolamine class, utilizing 1-benzylglycerol as a chiral starting material. The protocols detailed herein outline a multi-step synthesis involving protection of the diol functionality, formation of an aryloxy ether, deprotection, and subsequent conversion to the final β-blocker analog. For the purpose of this application note, the synthesis of a propranolol analog from 1-benzylglycerol and 1-naphthol will be used as a representative example.
Introduction
β-Adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The characteristic structural motif of many potent β-blockers is the aryloxypropanolamine backbone. The use of a chiral precursor like 1-benzylglycerol allows for the stereoselective synthesis of these compounds, which is crucial as the pharmacological activity often resides in a single enantiomer. This protocol provides a robust methodology for the laboratory-scale synthesis of such analogs, facilitating research and development in this important therapeutic area.
Overall Synthetic Scheme
The synthetic strategy involves a five-step process starting from 1-benzylglycerol:
-
Protection of the 1,2-diol: The vicinal diol of 1-benzylglycerol is protected as an isopropylidene ketal to prevent unwanted side reactions in subsequent steps.
-
Tosylation of the primary alcohol: The free primary hydroxyl group of the protected glycerol is converted to a tosylate, a good leaving group, to facilitate the subsequent nucleophilic substitution.
-
Williamson Ether Synthesis: The tosylated intermediate is reacted with a selected phenol (e.g., 1-naphthol) to form the corresponding aryloxy ether.
-
Deprotection: The benzyl and isopropylidene protecting groups are removed to yield the aryloxypropanediol intermediate.
-
Epoxidation and Amination: The diol is converted to a terminal epoxide, followed by a ring-opening reaction with an appropriate amine (e.g., isopropylamine) to yield the final β-blocker analog.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). 1H NMR and 13C NMR spectra should be recorded on a suitable spectrometer (e.g., 400 MHz), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectra should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of (R)-1-O-Benzyl-2,3-O-isopropylideneglycerol (2)
Procedure:
-
To a solution of (R)-1-benzylglycerol (1.82 g, 10 mmol) in anhydrous acetone (50 mL), add 2,2-dimethoxypropane (2.08 g, 20 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).
-
Once the starting material is consumed, quench the reaction by adding triethylamine (0.5 mL).
-
Concentrate the mixture under reduced pressure to remove excess acetone and other volatiles.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to yield compound 2 as a colorless oil.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| 2 | C13H18O3 | 222.28 | ~90% (estimated) | 7.38-7.28 (m, 5H), 4.59 (s, 2H), 4.32 (quint, J = 6.0 Hz, 1H), 4.08 (dd, J = 8.2, 6.4 Hz, 1H), 3.75 (dd, J = 8.2, 6.4 Hz, 1H), 3.58 (dd, J = 9.6, 5.6 Hz, 1H), 3.51 (dd, J = 9.6, 5.6 Hz, 1H), 1.42 (s, 3H), 1.36 (s, 3H) |
Step 2: Synthesis of (R)-1-O-Benzyl-2,3-O-isopropylideneglyceryl Tosylate (3)
Procedure:
-
Dissolve (R)-1-O-benzyl-2,3-O-isopropylideneglycerol (2.22 g, 10 mmol) in anhydrous pyridine (20 mL) and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add p-toluenesulfonyl chloride (2.29 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the crude product by column chromatography (eluent: 15% ethyl acetate in hexane) to give compound 3 as a white solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| 3 | C20H24O5S | 376.47 | ~85% (estimated) | 7.80 (d, J = 8.4 Hz, 2H), 7.35-7.25 (m, 7H), 4.52 (s, 2H), 4.28 (quint, J = 6.0 Hz, 1H), 4.05 (dd, J = 6.0, 4.4 Hz, 2H), 3.98 (dd, J = 8.4, 6.0 Hz, 1H), 3.70 (dd, J = 8.4, 6.0 Hz, 1H), 1.35 (s, 3H), 1.30 (s, 3H) |
Step 3: Synthesis of (S)-1-(1-Naphthyloxy)-3-benzyloxy-2,3-isopropylidenepropane (4)
Procedure:
-
To a solution of 1-naphthol (1.44 g, 10 mmol) in anhydrous dimethylformamide (DMF, 30 mL), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of the tosylate 3 (3.76 g, 10 mmol) in DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: 5% ethyl acetate in hexane) to obtain compound 4 as a viscous oil.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| 4 | C23H24O3 | 348.44 | ~75% (estimated) | 8.20 (d, J = 8.0 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.55-7.30 (m, 10H), 6.85 (d, J = 7.6 Hz, 1H), 4.65 (s, 2H), 4.50 (quint, J = 6.0 Hz, 1H), 4.30 (d, J = 5.2 Hz, 2H), 3.70 (d, J = 5.2 Hz, 2H), 1.45 (s, 3H), 1.40 (s, 3H) |
Step 4: Synthesis of (S)-3-(1-Naphthyloxy)propane-1,2-diol (5)
Procedure:
-
Dissolve the protected ether 4 (3.48 g, 10 mmol) in a mixture of methanol (50 mL) and 2 M HCl (10 mL).
-
Add 10% Pd/C (0.35 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash the Celite with methanol.
-
Concentrate the filtrate under reduced pressure. The acidic conditions will also cleave the isopropylidene group.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give the diol 5 as a white solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| 5 | C13H14O3 | 218.25 | ~95%[1] | 8.25 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.52-7.30 (m, 4H), 6.88 (d, J = 7.6 Hz, 1H), 4.30 (m, 1H), 4.20 (dd, J = 9.6, 4.4 Hz, 1H), 4.12 (dd, J = 9.6, 6.0 Hz, 1H), 3.85 (dd, J = 11.2, 4.8 Hz, 1H), 3.78 (dd, J = 11.2, 6.0 Hz, 1H), 2.80 (d, J = 5.2 Hz, 1H, OH), 2.20 (t, J = 6.0 Hz, 1H, OH) |
Step 5: Synthesis of (S)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol (Propranolol Analog, 6)
Procedure:
-
To a solution of the diol 5 (2.18 g, 10 mmol) in acetonitrile (50 mL), add triphenylphosphine (2.89 g, 11 mmol) and carbon tetrachloride (1.69 g, 11 mmol).
-
Stir the mixture at room temperature for 2 hours to form the chlorohydrin intermediate.
-
Add powdered potassium carbonate (2.76 g, 20 mmol) and reflux the mixture for 4 hours to form the epoxide.
-
Cool the reaction mixture and filter to remove the solids.
-
To the filtrate, add isopropylamine (2.96 g, 50 mmol) and reflux for an additional 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: 10% methanol in dichloromethane) to obtain the final product 6 as a white solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| 6 | C16H21NO2 | 259.34 | ~70%[2] | 8.26 (d, J = 8.2 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.50-7.44 (m, 2H), 7.36-7.31 (m, 2H), 6.84 (d, J = 7.6 Hz, 1H), 4.25-4.18 (m, 1H), 4.15 (d, J = 5.2 Hz, 2H), 3.05-2.90 (m, 2H), 2.88-2.78 (m, 1H), 1.15 (d, J = 6.4 Hz, 6H) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a β-blocker analog from 1-benzylglycerol.
β-Adrenergic Signaling Pathway
Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of β-blockers.
References
Protocol for enantioseparation of vicinal diols using 3-(Benzyloxy)propane-1,2-diol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the enantioseparation of the vicinal diol, 3-(Benzyloxy)propane-1,2-diol, utilizing Capillary Zone Electrophoresis (CZE). Vicinal diols are crucial structural motifs in many pharmaceutical compounds, and the ability to resolve their enantiomers is critical for drug development and stereoselective synthesis. The described method employs a borate buffer system in conjunction with a cyclodextrin-based chiral selector to achieve baseline separation of the (R)- and (S)-enantiomers. This protocol provides a reliable and efficient analytical technique for determining the enantiomeric purity of this compound.
Introduction
Chiral vicinal diols are key intermediates and building blocks in the synthesis of a wide range of biologically active molecules. The specific stereochemistry of these diols often dictates their pharmacological activity and toxicological profile. Consequently, the development of analytical methods for their enantioseparation is of paramount importance. This compound serves as a valuable chiral synthon, and its enantiomeric purity is a critical quality attribute. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample and reagent consumption.[1] This protocol leverages the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral selector in a borate buffer system to enable their separation.
Experimental Protocol
This protocol is adapted from established methods for the enantioseparation of aromatic vicinal diols by capillary zone electrophoresis.[2][3]
Instrumentation and Materials:
-
Capillary Electrophoresis System: Equipped with a UV detector.
-
Fused-Silica Capillary: Uncoated, 58.5 cm total length (48.5 cm effective length) x 75 µm internal diameter.[3]
-
Reagents:
Preparation of Solutions:
-
Borate Buffer (200 mM, pH 9.8):
-
Dissolve an appropriate amount of boric acid in deionized water to achieve a final concentration of 200 mM.
-
Adjust the pH to 9.8 using a sodium hydroxide solution.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Running Buffer (with Chiral Selector):
-
Dissolve β-cyclodextrin in the 200 mM borate buffer (pH 9.8) to a final concentration of 1.7% (w/v).[3]
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Sample Preparation:
-
Prepare a stock solution of (±)-3-(Benzyloxy)propane-1,2-diol in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with deionized water to a final concentration suitable for injection (e.g., 100 µg/mL).
-
Capillary Electrophoresis Conditions:
| Parameter | Value |
| Capillary | Uncoated Fused-Silica, 58.5 cm (48.5 cm effective length) x 75 µm i.d.[3] |
| Running Buffer | 200 mM Borate Buffer (pH 9.8) with 1.7% (w/v) β-Cyclodextrin[3] |
| Applied Voltage | 15 kV[2][3] |
| Temperature | 20 °C[2][3] |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection | UV at 214 nm |
Procedure:
-
Capillary Conditioning: Before the first use, and daily, condition the new capillary by flushing sequentially with 1 M sodium hydroxide (30 min), deionized water (15 min), and running buffer (30 min).
-
Pre-run Equilibration: Between runs, flush the capillary with the running buffer for at least 3 minutes.
-
Sample Injection: Inject the prepared sample solution using the specified hydrodynamic injection parameters.
-
Electrophoretic Separation: Apply the specified voltage (15 kV) and temperature (20 °C) to initiate the separation.
-
Data Acquisition: Monitor the separation at 214 nm and record the electropherogram. The two enantiomers should be resolved as distinct peaks.
Data Presentation
The following table summarizes the expected outcomes based on the optimized CZE method for similar vicinal diols. Actual migration times and resolution for this compound should be determined experimentally.
| Analyte | Expected Outcome |
| (R)-3-(Benzyloxy)propane-1,2-diol | Resolved Peak 1 |
| (S)-3-(Benzyloxy)propane-1,2-diol | Resolved Peak 2 |
| Resolution (Rs) | > 1.5 (Baseline Separation) |
| Analysis Time | < 20 minutes[4] |
Visualization of the Experimental Workflow
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis of chiral vicinal diols and analysis of them by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of synthetic vicinal diol compounds by capillary zone electrophoresis with borate buffer and beta-cyclodextrin as buffer additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective separation of chiral vicinal diols in capillary electrophoresis using a mono-6(A)-aminoethylamino-beta-cyclodextrin as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ether Lipids Using 3-(Benzyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked glycerophospholipids and triacylglycerols.[1] These lipids, including plasmalogens and platelet-activating factor (PAF), are not merely structural components of cell membranes but also play crucial roles in cellular signaling, vesicular fusion, and cholesterol transport.[2][3] Their involvement in various physiological and pathophysiological processes, such as inflammation, allergic responses, and cancer, has made them attractive targets for drug development and biomedical research.[3][4]
3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzyl-glycerol, is a key starting material in the stereospecific synthesis of a wide array of ether lipids. The benzyl group serves as a robust protecting group for the primary hydroxyl function of the glycerol backbone, allowing for selective modifications at the sn-2 and sn-3 positions. This strategic protection is pivotal for introducing the desired alkyl chains and polar head groups with high regioselectivity. Subsequent deprotection of the benzyl ether, typically via catalytic hydrogenolysis, yields the target ether lipid.[5]
These application notes provide detailed protocols for the synthesis of a representative ether lipid, batyl alcohol (1-O-octadecyl-sn-glycerol), starting from this compound. Additionally, this document outlines the synthesis of more complex ether lipids, such as PAF analogs, and includes a summary of the relevant biological pathways and experimental workflows.
Data Presentation
Physicochemical and Spectroscopic Data of Batyl Alcohol
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄O₃ | [6] |
| Molecular Weight | 344.57 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 71-73 °C | [5] |
| Boiling Point | 471.1 °C at 760 mmHg (estimate) | [] |
| Solubility | Soluble in DMSO and chloroform; slightly soluble in methanol (heated) | [5][] |
| ¹H NMR (CDCl₃, 399.65 MHz) δ (ppm) | 3.86 (m, 1H), 3.71 (m, 1H), 3.64 (m, 1H), 3.51 (t, 2H), 3.46 (t, 2H), 2.8 (br s, 2H, OH), 1.57 (m, 2H), 1.26 (m, 30H), 0.86 (t, 3H) | [8] |
| ¹³C NMR | Data not explicitly found in a single reference, but expected peaks would correspond to the glycerol backbone and the octadecyl chain. | |
| IR (cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~1050 (C-O stretch) | [9] |
| Mass Spectrum (m/z) | Characteristic fragmentation includes alpha cleavage and dehydration. | [9] |
Reaction Yields for Ether Lipid Synthesis (Illustrative)
| Reaction Step | Starting Material | Product | Typical Yield | Reference |
| Alkylation | (R)-solketal | (S)-1-O-octadecyl-2,3-O-isopropylideneglycerol | High (not specified) | |
| Deprotection (Acidic) | (S)-1-O-octadecyl-2,3-O-isopropylideneglycerol | (S)-Batyl alcohol | High (not specified) | |
| Benzylation | 1-O-alkylglycerol | 1-O-alkyl-3-O-trityl-glycerol | High (not specified) | [2] |
| Phosphorylation & Amination | 1-O-alkyl-2-O-acetyl-sn-glycerol | Platelet-Activating Factor (PAF) | ~50% over two steps | [10] |
Experimental Protocols
Protocol 1: Synthesis of Batyl Alcohol (1-O-Octadecyl-sn-glycerol) from this compound
This protocol is a multi-step synthesis involving the protection of the vicinal diols, alkylation of the remaining primary hydroxyl group, and subsequent deprotection steps. A more direct, analogous synthesis starts from commercially available (R)-solketal, which is presented here and can be adapted for a start from this compound by first protecting the 1,2-diol as an acetonide.
Step 1: Alkylation of (R)-Solketal (Williamson Ether Synthesis)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-solketal (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add 1-bromooctadecane (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x volume of aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-1-O-octadecyl-2,3-O-isopropylideneglycerol.
-
Purification: Purify the crude product by silica gel column chromatography.
Step 2: Deprotection of the Isopropylidene Group
-
Reaction Setup: Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl).
-
Hydrolysis: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting (S)-Batyl alcohol can be further purified by recrystallization from a suitable solvent system (e.g., aqueous acetone or ethanol).[5]
Step 3 (Alternative): Deprotection of the Benzyl Group (Catalytic Hydrogenolysis)
This step would be performed if starting with 1-O-benzyl-2,3-di-O-octadecyl-glycerol to yield the di-ether lipid.
-
Reaction Setup: Dissolve the benzyl-protected ether lipid in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a Parr hydrogenator, and stir vigorously until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the debenzylated ether lipid. Further purification can be achieved by column chromatography or recrystallization if necessary.
Visualizations
Synthesis Workflow for Batyl Alcohol
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 3. Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Batyl alcohol | 544-62-7 [chemicalbook.com]
- 6. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Batyl alcohol(544-62-7) 1H NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-(Benzyloxy)propane-1,2-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 3-(Benzyloxy)propane-1,2-diol and its derivatives. The protocols cover chromatographic and spectroscopic techniques essential for identification, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers.
Achiral (Purity) Analysis
This method is suitable for determining the purity of this compound and its non-chiral derivatives. The following protocol is adapted from methods used for similar aromatic glycerol ethers.
Experimental Protocol: Achiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Achiral HPLC
| Parameter | Value |
| Retention Time | ~ 4.5 min (typical) |
| Purity (by area %) | > 98% (typical for a pure sample) |
| Limit of Detection (LOD) | ~ 0.01 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 mg/mL |
Workflow for Achiral HPLC Analysis
Workflow for achiral HPLC analysis.
Chiral Separation
The enantiomers of this compound can be resolved using a chiral stationary phase. A cellulose-based column is often effective for this class of compounds.[1]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase, e.g., a cellulose-based column like Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may require optimization for baseline separation.[1]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic mixture in the mobile phase.
Data Presentation: Chiral HPLC
| Enantiomer | Retention Time (min) |
| (R)-enantiomer | ~ 12.5 |
| (S)-enantiomer | ~ 14.2 |
Workflow for Chiral HPLC Separation
Workflow for chiral HPLC separation.
Spectroscopic Characterization
Spectroscopic techniques are vital for the structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16.
-
Relaxation delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024.
-
Relaxation delay: 2 s.
-
Data Presentation: NMR Spectroscopy (in CDCl₃)
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 4.55 | s | 2H | -O-CH₂-Ph |
| 3.90 | m | 1H | -CH(OH)- |
| 3.70 | dd | 1H | -CH₂-OH |
| 3.60 | dd | 1H | -CH₂-OH |
| 3.55 | d | 2H | Ph-CH₂-O-CH₂- |
| 2.50 | br s | 2H | -OH |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 138.0 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.7 | Aromatic CH |
| 73.5 | -O-CH₂-Ph |
| 72.0 | Ph-CH₂-O-CH₂- |
| 70.5 | -CH(OH)- |
| 64.0 | -CH₂-OH |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (Neat Liquid/Oil): Place a drop of the sample between two NaCl or KBr plates to create a thin film.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Presentation: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2925, 2870 | Medium | C-H stretch (aliphatic) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O stretch (ether and alcohol)[2][3] |
| 740, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile compounds.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the achiral HPLC conditions described in section 1.1.
-
MS Conditions (ESI-Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 70 V.
-
Mass Range: m/z 50-500.
-
Data Presentation: LC-MS
| Ion | m/z |
| [M+H]⁺ | 183.1 |
| [M+Na]⁺ | 205.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile derivatives, GC-MS provides excellent separation and structural information. Diols like this compound require derivatization to increase their volatility. Silylation is a common derivatization technique for hydroxyl groups.[4][5]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-600.
-
Data Presentation: GC-MS of TMS Derivative
| Retention Time (min) | Key Fragment Ions (m/z) |
| ~ 15.8 | 328 [M]⁺, 205, 103, 91, 73 |
Logical Relationship for GC-MS Analysis
Logical steps for GC-MS analysis.
References
Application Note: Purity Assessment of 3-(Benzyloxy)propane-1,2-diol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzyloxy)propane-1,2-diol is a key organic intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this raw material is critical as impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxic byproducts into the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for purity assessment and impurity profiling.[1]
However, due to the two polar hydroxyl groups, this compound has low volatility and is not directly amenable to GC analysis.[2][3] To overcome this, a chemical derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile functional groups.[4][5][6][7] This protocol details a robust method for the purity analysis of this compound using GC-MS following silylation, a common and effective derivatization technique.[7][8]
Experimental Protocols
Materials and Reagents
-
Sample: this compound (CAS: 4799-67-1)
-
Internal Standard (IS): 1,2,3-Butanetriol (CAS: 3068-00-6) or a suitable non-interfering compound.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent (Anhydrous): Pyridine or Dichloromethane (DCM), GC grade or higher.[5]
-
Reference Standards: Certified reference standards of this compound and any known potential impurities.
-
Equipment: Analytical balance, vortex mixer, heating block or oven, 2 mL GC autosampler vials with inserts, gas-tight syringes.
Sample and Standard Preparation
2.1. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1,2,3-Butanetriol into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous pyridine. Mix thoroughly.
2.2. Sample Preparation for Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL GC vial.
-
Add 100 µL of the Internal Standard Stock Solution (1 mg/mL).
-
Add 400 µL of anhydrous pyridine to the vial.
-
Add 500 µL of the silylating reagent (BSTFA + 1% TMCS).[8]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[8]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2.3. Calibration Standard Preparation:
-
Prepare a series of calibration standards by accurately weighing known amounts of the this compound reference standard and any known impurities, and subjecting them to the same derivatization procedure described in section 2.2.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | Non-polar capillary column, e.g., HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9][10] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[10] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on concentration[9][10] |
| Oven Temperature Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Temp: 280°C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 500 amu[11] |
| Solvent Delay | 3 - 5 minutes (to prevent filament damage from the solvent and derivatizing agent) |
| Data Acquisition | Full Scan Mode |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram (excluding the solvent and derivatizing agent peaks). The identity of the main peak and any impurities should be confirmed by comparing their mass spectra with reference libraries (e.g., NIST) and the spectra of authenticated standards.
Table 1: Example Quantitative Data Summary
| Peak No. | Compound Identity | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area (%) |
| 1 | Impurity A (e.g., Benzyl alcohol) | 8.52 | 108, 91, 79, 77 | 0.15 |
| 2 | Impurity B (e.g., Unreacted starting material) | 10.21 | Varies | 0.20 |
| 3 | Di-TMS-3-(Benzyloxy)propane-1,2-diol | 14.65 | 326 (M+), 205, 103, 91 | 99.55 |
| 4 | Di-TMS-1,2,3-Butanetriol (Internal Standard) | 11.80 | 249, 205, 147, 117 | N/A |
| Total Purity | 99.55% |
Note: The mass fragments provided are theoretical for the trimethylsilyl (TMS) derivatives and should be confirmed experimentally. The molecular ion for the di-TMS derivative of the target analyte would be m/z 326.
Mandatory Visualization
The following diagram illustrates the complete workflow for the GC-MS purity assessment of this compound.
Caption: Workflow for GC-MS Purity Assessment.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. iltusa.com [iltusa.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Quantification of glycerol consumption during fermentations using GC-MS [bio-protocol.org]
- 11. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Benzyloxy)propane-1,2-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common and well-documented method is the hydrolysis of benzyl glycidyl ether. This reaction involves the ring-opening of the epoxide in the presence of an acid catalyst and water to form the diol.[1] The precursor, benzyl glycidyl ether, is typically synthesized from the reaction of benzyl alcohol and epichlorohydrin.[2][3]
Q2: What is a typical reported yield for the synthesis of this compound?
Reported yields can vary depending on the specific reaction conditions and purification methods. A literature procedure involving the acid-catalyzed hydrolysis of benzyl glycidyl ether reports a yield of up to 90%.[1] The synthesis of the precursor, benzyl glycidyl ether, from benzyl alcohol and epichlorohydrin has been reported with a yield of 65%.[2]
Q3: What are the key reaction parameters to control for optimal yield?
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis. Key parameters to consider include:
-
Temperature: Reaction temperature can significantly influence the rate of both the desired reaction and potential side reactions.
-
Reactant Molar Ratios: The stoichiometry of the reactants should be carefully controlled.
-
Catalyst Concentration: The amount of catalyst can affect the reaction rate and selectivity.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can sometimes lead to increased side product formation.
Q4: What are some common side products in this synthesis?
During the synthesis of the benzyl glycidyl ether precursor, a potential side product is the chlorohydrin ether intermediate, formed from the ring-opening of epichlorohydrin with benzyl alcohol.[3] In the subsequent hydrolysis step to form the diol, incomplete reaction will leave unreacted benzyl glycidyl ether. While specific side products for the hydrolysis are not extensively detailed in the provided results, general side reactions for epoxide hydrolysis can include the formation of polymers or other undesired adducts if conditions are not carefully controlled.
Q5: What are the recommended purification methods for this compound?
The most common purification methods are distillation and column chromatography.[2] For this compound, vacuum distillation is often employed to purify the product after the initial work-up.[1] Column chromatography on silica gel can be used to separate the product from unreacted starting materials and non-volatile impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Hydrolysis of Benzyl Glycidyl Ether: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) and ensure it is complete. - Increase Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate. However, be cautious as excessively high temperatures may promote side reactions. - Optimize Catalyst Concentration: Ensure the appropriate amount of acid catalyst is used. Too little may result in a sluggish reaction, while too much could potentially lead to degradation. |
| Side Reactions: Formation of undesired byproducts can consume starting material and reduce the yield of the desired product. | - Control Temperature: Lowering the reaction temperature may help to minimize the formation of certain side products. - Ensure Proper Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. | |
| Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps. | - Optimize Extraction: Ensure the correct solvent and pH are used for efficient extraction of the product. Perform multiple extractions to maximize recovery. - Careful Distillation: When performing vacuum distillation, ensure the pressure and temperature are well-controlled to avoid product decomposition or loss. | |
| Presence of Unreacted Benzyl Glycidyl Ether in the Final Product | Incomplete Reaction: As mentioned above, the hydrolysis reaction may not have reached completion. | - Follow the recommendations for addressing incomplete hydrolysis (increase reaction time, temperature, or optimize catalyst concentration). |
| Inefficient Purification: The purification method may not be adequate to separate the product from the starting material. | - Fractional Distillation: If the boiling points are sufficiently different, careful fractional distillation under vacuum may improve separation. - Column Chromatography: Utilize column chromatography with an appropriate solvent system to effectively separate the more polar diol product from the less polar ether starting material. | |
| Formation of Polymeric Byproducts | Inappropriate Reaction Conditions: High temperatures or incorrect catalyst concentrations can sometimes lead to the polymerization of the epoxide starting material. | - Maintain Recommended Temperature: Avoid excessive heating during the reaction. - Use the Correct Amount of Catalyst: Follow the protocol's recommendation for catalyst loading. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Precursor.
| Reaction | Starting Materials | Product | Reported Yield |
| Ether Synthesis | Benzyl alcohol, Epichlorohydrin | Benzyl glycidyl ether | 65%[2] |
| Hydrolysis | Benzyl glycidyl ether, Water | This compound | 90%[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Glycidyl Ether[2]
This protocol describes the synthesis of the precursor, benzyl glycidyl ether, from benzyl alcohol and epichlorohydrin.
Materials:
-
Benzyl alcohol
-
Epichlorohydrin
-
Tetrabutylammonium hydrogen sulphate
-
50% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane
-
Ether
Procedure:
-
To a stirred mixture of epichlorohydrin and benzyl alcohol, add tetrabutylammonium hydrogen sulphate.
-
Cool the mixture to 0°C.
-
Slowly add a 50% (w/v) aqueous NaOH solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Continue stirring for an additional 4 hours at the same temperature.
-
Extract the mixture with diethyl ether.
-
Wash the combined ether extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of hexane and ether as the eluent to obtain benzyl glycidyl ether.
Protocol 2: Synthesis of this compound[1]
This protocol details the acid-catalyzed hydrolysis of benzyl glycidyl ether to yield the final product.
Materials:
-
3-Benzyloxy-1,2-epoxypropane (Benzyl glycidyl ether)
-
Water
-
70% Perchloric acid
-
5% Sodium bicarbonate solution
-
Benzene
Procedure:
-
In a 3-necked flask equipped with a condenser and thermometer, combine 3-Benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid.
-
Heat the mixture to 80°C and maintain this temperature for 18 hours with stirring.
-
After 18 hours, cool the reaction mixture and neutralize it with a 5% sodium bicarbonate solution.
-
Remove the water by rotary evaporation.
-
Perform an azeotropic distillation with benzene to remove residual water.
-
After removing the benzene by evaporation, distill the product under vacuum to yield this compound (boiling point: 127°-136° C at 0.04 mm Hg).
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
Technical Support Center: Purification of 3-(Benzyloxy)propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(Benzyloxy)propane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are vacuum distillation and column chromatography. Vacuum distillation is particularly effective for separating the diol from non-volatile impurities and residual solvents on a larger scale.[1] Column chromatography is suitable for removing impurities with similar boiling points and for achieving very high purity on a smaller scale.
Q2: What are the typical impurities in crude this compound?
A2: Common impurities depend on the synthetic route. If synthesized from the hydrolysis of 3-benzyloxy-1,2-epoxypropane, impurities may include residual water, unreacted epoxide, the acid catalyst (e.g., perchloric acid), and salts formed during neutralization (e.g., sodium bicarbonate).[1]
Q3: How can I effectively remove water from the crude product before final purification?
A3: Residual water is a common impurity that can interfere with purification and subsequent reactions. It can be effectively removed by rotary evaporation followed by azeotropic distillation using a solvent like benzene or toluene.[1]
Q4: My purified product is a solid at room temperature, but some sources describe it as a liquid. Why is there a discrepancy?
A4: this compound can exist as a solid or an oil depending on its purity and isomeric form. The racemic mixture has a reported melting point of 62.7-63.4 °C, while the (R)-enantiomer has a lower melting point of 25-29 °C.[2][3] The presence of minor impurities can also depress the melting point, causing it to appear as a viscous oil.
Q5: During HPLC analysis, I am observing poor peak shape (tailing). What are the possible causes and solutions?
A5: Peak tailing for polar diols is often caused by secondary interactions between the hydroxyl groups and active sites (residual silanols) on silica-based HPLC columns. To mitigate this, consider adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase to block these active sites or adjusting the pH of the mobile phase.[4]
Troubleshooting Guides
Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | 1. Superheating of the liquid. 2. Insufficient agitation. 3. Vacuum is too high initially. | 1. Use a magnetic stir bar or capillary ebulliator. 2. Ensure vigorous and consistent stirring. 3. Gradually apply the vacuum to the system. |
| Product Solidifying in Condenser | 1. The melting point of the compound is higher than the condenser coolant temperature.[2][3] | 1. Use a condenser with a wider bore or a jacketed condenser with controlled temperature water flow (e.g., 30-40 °C). |
| Low Recovery / Yield | 1. Distillation temperature is too low or vacuum is not sufficient. 2. Thermal decomposition of the product at high temperatures. 3. Leaks in the distillation apparatus. | 1. Ensure the vacuum pump is operating correctly and check the boiling point at the achieved pressure.[1] 2. Avoid excessive heating of the distillation pot. 3. Check all joints and seals for vacuum leaks. |
| Colored Distillate | 1. Thermal decomposition. 2. Presence of high-boiling chromophoric impurities. | 1. Lower the distillation pot temperature. 2. Collect fractions carefully and consider a pre-purification step like a charcoal treatment if coloration is severe. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Column was packed improperly (channeling). | 1. Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate. 2. Reduce the amount of crude material loaded onto the column. 3. Repack the column carefully, ensuring a level and uniform bed. |
| Compound Stuck on Column | 1. Eluent polarity is too low. 2. Strong interaction between the diol and the stationary phase (e.g., silica gel). | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Slow Elution Rate | 1. Silica gel is too fine. 2. Column is packed too tightly. 3. Air bubbles in the column. | 1. Use silica gel with a larger particle size. 2. Avoid excessive pressure when packing. 3. Apply gentle positive pressure ("flash chromatography") to increase the flow rate. |
Quantitative Data Summary
The physical and chemical properties of this compound are crucial for selecting and optimizing purification techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [5] |
| Molecular Weight | 182.22 g/mol | [5][6] |
| Boiling Point | 127-136 °C at 0.04 mmHg 140-145 °C | [1][3] |
| Density | 1.140 g/mL at 20 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.533 | [3][7] |
| Melting Point | 62.7-63.4 °C (racemic) 25-29 °C ((R)-enantiomer) | [2][3] |
| Appearance | Off-White Solid | [3] |
| Solubility | Slightly soluble in Chloroform, Methanol | [3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on the final purification step described in the synthesis of 3-benzyloxy-1,2-propanediol.[1]
-
Preparation:
-
Ensure the crude this compound has been neutralized and dried, for instance, by azeotropic distillation with benzene to remove water.[1]
-
Set up a fractional distillation apparatus for vacuum operation. Use a short-path distillation head if possible to minimize losses.
-
Add a magnetic stir bar to the distillation flask.
-
-
Distillation:
-
Attach the flask containing the crude product to the apparatus.
-
Begin stirring and slowly apply vacuum, aiming for a pressure of approximately 0.04 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the main product fraction distilling at a head temperature of 127-136 °C.[1]
-
-
Completion:
-
Once the main fraction is collected, stop heating and allow the system to cool under vacuum.
-
Slowly and carefully release the vacuum before dismantling the apparatus.
-
Characterize the purified product using appropriate analytical methods (e.g., HPLC, NMR).
-
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for purifying diols of this type. The optimal solvent system should be determined by TLC beforehand.
-
Preparation:
-
Select a suitable column and pack it with silica gel (e.g., 230-400 mesh) using your chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the packed column.
-
Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to accelerate the flow.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (±)-3-苄氧基-1,2-丙二醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Common side reactions and byproducts in 1-benzylglycerol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 1-benzylglycerol?
A1: The most prevalent side products in 1-benzylglycerol synthesis are di-benzyl glycerol ether (DBGE) and di-benzyl ether (DBE).[1][2][3] DBGE arises from the further reaction of the desired 1-benzylglycerol with another benzylating agent.[1][2] DBE is formed through the self-etherification of benzyl alcohol, particularly when it is used as a reactant or when benzylating agents are used under conditions that can generate benzyl alcohol in situ.[2]
Q2: How does the molar ratio of reactants affect the formation of byproducts?
A2: The molar ratio of glycerol to the benzylating agent is a critical parameter. An increased molar ratio of benzyl alcohol to glycerol can lead to a higher conversion of glycerol but may also decrease the selectivity for mono-benzylglycerol ether (MBGE) by favoring the formation of the byproduct di-benzyl ether (DBE).[4]
Q3: What is the general mechanism for the formation of 1-benzylglycerol via Williamson ether synthesis?
A3: The Williamson ether synthesis proceeds via an S(N)2 mechanism.[5][6] In this reaction, an alkoxide ion, generated from glycerol by a base, acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the ether linkage.[7][6]
Q4: Can you explain the formation of the di-benzyl ether byproduct?
A4: Di-benzyl ether (DBE) is typically formed by the self-condensation of two molecules of benzyl alcohol, especially under acidic conditions or at elevated temperatures.[2] This can also occur as a side reaction during the Williamson ether synthesis if benzyl alcohol is present or formed in the reaction mixture.
Q5: What purification techniques are most effective for isolating 1-benzylglycerol?
A5: The most common and effective methods for purifying 1-benzylglycerol from the reaction mixture are silica gel column chromatography and vacuum distillation.[4][8] Column chromatography is particularly useful for separating the desired product from the less polar di-benzyl ether and the more polar di-benzyl glycerol ether.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-benzylglycerol | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base for alkoxide formation (in Williamson synthesis). - Formation of significant amounts of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize the reaction temperature. For acid-catalyzed reactions with benzyl alcohol, temperatures around 150°C are often used.[4] - In a Williamson synthesis, ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate glycerol. - Adjust the molar ratio of reactants to favor mono-benzylation. A 1:3 glycerol to benzyl alcohol ratio has been shown to be a good compromise between conversion and selectivity.[4] |
| High levels of di-benzyl glycerol ether (DBGE) | - Excess of the benzylating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the benzylating agent. - Monitor the reaction closely and stop it once the formation of the mono-ether is maximized. |
| Significant amount of di-benzyl ether (DBE) is formed | - High concentration of benzyl alcohol. - High reaction temperature promoting self-etherification. - Presence of acidic catalysts. | - Optimize the molar ratio of glycerol to benzyl alcohol; avoid a large excess of benzyl alcohol.[4] - Conduct the reaction at the lowest effective temperature. - If using an acid catalyst, screen for one with higher selectivity. |
| Difficulty in removing unreacted benzyl chloride | - Benzyl chloride is a lachrymator and can be difficult to handle. - Similar polarity to some of the other components in the mixture. | - Quench the reaction mixture with a dilute aqueous base (e.g., sodium bicarbonate) to react with any remaining benzyl chloride.[9] - Perform a thorough aqueous workup to remove water-soluble impurities before final purification. |
| Product is a complex mixture that is difficult to separate | - Multiple side reactions occurring simultaneously. - Use of a non-selective catalyst or reaction conditions. | - Re-evaluate the synthetic strategy. Consider using protecting groups for the glycerol hydroxyls to ensure regioselectivity. - Optimize the reaction conditions (temperature, catalyst, solvent, reaction time) to improve selectivity towards the desired product. |
Quantitative Data
The following table summarizes the effect of the glycerol to benzyl alcohol molar ratio on the conversion of glycerol and the selectivity for mono-benzyl glycerol ether (MBGE) and di-benzyl ether (DBE).
| Glycerol:Benzyl Alcohol Molar Ratio | Glycerol Conversion (%) | Selectivity for MBGE (%) | Selectivity for DBE (%) |
| 1:1 | ~30 | >80 | <10 |
| 1:2 | ~40 | ~80 | ~10 |
| 1:3 | ~48 | ~76 | ~15 |
| 1:4 | >50 | <75 | >15 |
| Data adapted from a study on the benzylation of glycerol using a solid acid catalyst at 150°C for 4 hours.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylglycerol from Glycerol and Benzyl Alcohol using a Solid Acid Catalyst
This protocol is based on the work by D. P. Meloni et al.[4]
-
Catalyst Preparation: A Cs(2.5)H({0.5})PW({12})O({40})/K-10 clay catalyst is prepared by an incipient wetness method.
-
Reaction Setup: In a high-pressure reactor, add glycerol, benzyl alcohol (e.g., in a 1:3 molar ratio), and the solid acid catalyst (e.g., 0.03 g/cm
of the total reaction volume).3 -
Reaction Conditions: Purge the reactor with nitrogen. Heat the mixture to 150°C with vigorous stirring (e.g., 1000 rpm) for 4 hours.
-
Work-up and Purification: After cooling, the catalyst is filtered off. The resulting mixture is then purified by silica gel column chromatography using a hexane and ethyl acetate solvent system to isolate the 1-benzylglycerol.
Protocol 2: Synthesis of 3-O-Benzylglycerol via Williamson Ether Synthesis from Isopropylideneglycerol
This protocol is adapted from a procedure for the synthesis of 3-O-benzylglycerol.[6]
-
Reaction Setup: To a 50% (w/v) aqueous solution of sodium hydroxide, add isopropylideneglycerol, benzyl chloride, and a phase-transfer catalyst such as benzyltri-n-butylammonium chloride.
-
Reaction Conditions: Stir the mixture at 100°C for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with diethyl ether. Wash the organic extract with water and then remove the solvent under reduced pressure.
-
Deprotection: To the residue, add a 15% (w/v) sulfuric acid solution and stir the mixture at 100°C for 2.5 hours to remove the isopropylidene protecting group.
-
Purification: After cooling, extract any unreacted material with petroleum ether. Neutralize the aqueous layer and then extract the product with ethyl acetate. Wash the organic extract with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Visualizations
Diagram 1: Reaction Pathway for 1-Benzylglycerol Synthesis
Caption: Main reaction pathways in the acid-catalyzed synthesis of 1-benzylglycerol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in 1-benzylglycerol synthesis.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the malonic ester synthesis of related compounds.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Carboxylic Acid
-
Question: My final carboxylic acid product yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in malonic ester synthesis can arise from several factors throughout the multi-step process. Here's a systematic approach to troubleshoot the issue:
-
Incomplete Enolate Formation: The deprotonation of the malonic ester is the first critical step. Ensure you are using a sufficiently strong base to completely deprotonate the α-carbon.[1] While sodium ethoxide in ethanol is common, for less reactive alkyl halides or sterically hindered malonic esters, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF might be necessary.[2]
-
Side Reactions During Alkylation:
-
Dialkylation: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time, leading to a mixture of products and reducing the yield of the desired mono-alkylated compound.[1][3] To minimize this, use an excess of the malonic ester relative to the alkylating agent and the base.[4]
-
Elimination: Secondary and tertiary alkyl halides are poor substrates for this reaction as they tend to undergo elimination (E2) instead of substitution (SN2) with the nucleophilic enolate.[5] Whenever possible, use primary or methyl halides.
-
Transesterification: If the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl malonate), you can get a mixture of different esters, complicating purification and reducing the yield of the desired product. Always match the alkoxide to the ester.[1]
-
-
Incomplete Hydrolysis or Decarboxylation:
-
Hydrolysis (Saponification): Ensure the hydrolysis of the diester to the dicarboxylic acid is complete. This step often requires heating with a strong acid (like aqueous HCl or HBr) or base (like aqueous NaOH or KOH).[6][7]
-
Decarboxylation: The substituted malonic acid needs to be heated sufficiently to induce decarboxylation.[6] The temperature required can vary depending on the substrate.
-
-
Issue 2: Presence of Significant Amounts of Dialkylated Product
-
Question: My reaction is producing a large amount of the dialkylated product. How can I favor mono-alkylation?
-
Answer: Unwanted dialkylation is a common side reaction.[3] To favor the formation of the mono-alkylated product, consider the following strategies:
-
Stoichiometry Control: Use a molar excess of the malonic ester relative to the base and the alkylating agent. This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[3]
-
Controlled Addition: Add the alkylating agent slowly to the solution of the enolate. This helps to maintain a low concentration of the alkylating agent, further disfavoring a second alkylation event.
-
Choice of Base: While a full equivalent of a strong base is needed for complete deprotonation, using a slight excess of the malonic ester is the primary method to control mono-alkylation.[8]
-
Issue 3: Difficulty with Hydrolysis and/or Decarboxylation
-
Question: I am having trouble hydrolyzing the alkylated malonic ester and/or decarboxylating the resulting diacid. What conditions should I try?
-
Answer: The hydrolysis and decarboxylation steps are crucial for obtaining the final carboxylic acid.
-
Hydrolysis: For complete hydrolysis of the ester groups, vigorous conditions are often necessary. Refluxing with a strong acid, such as a mixture of aqueous HBr and acetic acid, can be effective.[9] Alternatively, saponification with a strong base like KOH or NaOH in an aqueous or alcoholic solution, followed by acidification, can be employed.[10]
-
Decarboxylation: The substituted malonic acid will decarboxylate upon heating. The required temperature can vary, but heating the diacid neat or in a high-boiling solvent is a common practice. For some substrates, simply heating in the acidic workup solution is sufficient.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for the malonic ester synthesis?
-
A1: The choice of base depends on several factors, including the reactivity of your substrates and the desired outcome.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is the most common and cost-effective choice, especially when using diethyl malonate. It is crucial to match the alkoxide to the ester to prevent transesterification.[1]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used in aprotic solvents like DMF or THF. It is a good option when transesterification is a concern or when a stronger base is needed.[2]
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective in polar aprotic solvents like DMF, particularly for activated alkyl halides.
-
-
-
Q2: Which solvent is most suitable for the alkylation step?
-
A2: The choice of solvent can influence the reaction rate and yield.
-
Ethanol: Commonly used with sodium ethoxide for the synthesis of ethyl esters.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can accelerate SN2 reactions and are often used with bases like sodium hydride or potassium carbonate.[11]
-
-
-
Q3: Can I synthesize a di-substituted carboxylic acid with two different alkyl groups?
-
A3: Yes, this is a key advantage of the malonic ester synthesis. You can perform a sequential alkylation by first introducing one alkyl group, followed by a second deprotonation and alkylation with a different alkyl halide before the final hydrolysis and decarboxylation steps.[12]
-
-
Q4: Why is my reaction mixture turning dark during the hydrolysis/decarboxylation step?
-
A4: Darkening of the reaction mixture, especially under vigorous heating with strong acids, can indicate decomposition of the starting material or product.[9] It may be beneficial to try milder hydrolysis conditions or to perform the decarboxylation at a lower temperature for a longer period.
-
Quantitative Data
Table 1: Representative Yields for Mono-alkylation of Diethyl Malonate with Various Alkyl Halides
| Alkyl Halide | Base/Solvent | Product | Typical Yield (%) |
| Ethyl Iodide | NaOEt / EtOH | Diethyl ethylmalonate | 80-90 |
| n-Butyl Bromide | NaOEt / EtOH | Diethyl n-butylmalonate | 80-85 |
| Benzyl Chloride | NaOEt / EtOH | Diethyl benzylmalonate | 85-95 |
| Allyl Bromide | NaOEt / EtOH | Diethyl allylmalonate | 80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Comparison of Bases for Alkylation of Diethyl Malonate with Benzyl Chloride
| Base | Solvent | Reaction Time (hours) | Yield of Diethyl Benzylmalonate (%) |
| Sodium Hydroxide | DMSO | 7 | High (not specified)[11] |
| Calcium Oxide | DMSO | 3 | High (not specified)[11] |
| Sodium Ethoxide | Ethanol | 8-11 | ~90[10] |
Note: This table provides a qualitative comparison based on literature data; direct quantitative comparison under identical conditions is recommended for precise optimization.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate with Benzyl Chloride
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add 830 g (5.18 moles) of diethyl malonate in a steady stream from the dropping funnel.
-
Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over 2-3 hours.
-
Reaction: Heat the mixture to reflux with stirring until the solution is neutral to moist litmus paper (approximately 8-11 hours).[10]
-
Work-up: After the reaction is complete, distill off the ethanol. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl benzylmalonate.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation of Diethyl Benzylmalonate
-
Hydrolysis: In a round-bottom flask, dissolve 1 kg (4 moles) of diethyl benzylmalonate in a solution of 860 g of potassium hydroxide in 850 mL of water. Heat the mixture with stirring for 3 hours.[10]
-
Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper.[10]
-
Extraction: Extract the resulting benzylmalonic acid with diethyl ether. Dry the ether extract over anhydrous calcium chloride.
-
Decarboxylation: Remove the ether by distillation. Heat the residual crude benzylmalonic acid to 130-135 °C in an oil bath for 5 hours to effect decarboxylation, yielding 3-phenylpropanoic acid.[10]
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Hydrolysis and Decarboxylation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during hydrolysis and decarboxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete hydrolysis?
A1: Incomplete hydrolysis is often a result of suboptimal reaction conditions. Key factors include incorrect pH, insufficient temperature, inadequate reaction time, poor substrate solubility, or catalyst deactivation. For sterically hindered esters or amides, standard conditions may not be sufficient to drive the reaction to completion.[1][2][3]
Q2: How can I monitor the progress of my hydrolysis reaction?
A2: Reaction progress can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to track the disappearance of the starting material and the appearance of the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also valuable for monitoring the conversion of the functional group.[4]
Q3: My decarboxylation reaction is not proceeding. What are the likely causes?
A3: The most common reason for a failed decarboxylation is the absence of a β-carbonyl group relative to the carboxylic acid.[5][6] Simple carboxylic acids are generally stable to heat and require harsh conditions to decarboxylate.[6] Other factors include insufficient heating, as most decarboxylations require elevated temperatures, or the presence of a substrate that forms a stable intermediate, hindering the release of CO2.[5][7]
Q4: What are common side reactions to be aware of during these steps?
A4: During hydrolysis, particularly under harsh basic or acidic conditions, side reactions such as elimination, epimerization at adjacent stereocenters, or degradation of sensitive functional groups can occur. In decarboxylation, especially at high temperatures, thermal decomposition of the desired product or other functionalities on the molecule can be a significant issue. For instance, in the malonic ester synthesis, dialkylation can be a competing side reaction if the alkylation step is not carefully controlled.[8]
Troubleshooting Guides
Hydrolysis
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Yield | Steric Hindrance: The substrate is sterically bulky around the reaction center. | Use more forcing reaction conditions, such as higher temperatures or stronger acids/bases.[1][3] Consider using specialized reagents for hindered esters, like potassium tert-butoxide in DMSO.[3] |
| Poor Solubility: The substrate is not fully dissolved in the reaction medium. | Add a co-solvent (e.g., THF, dioxane) to improve solubility.[2] Ensure vigorous stirring to maximize surface area contact. | |
| Reversible Reaction: The equilibrium is not shifted towards the products. | Use a large excess of water or conduct the reaction under basic conditions (saponification), which is irreversible.[4] | |
| Catalyst Inefficiency: The acid or base catalyst is weak, impure, or used in insufficient quantity. | Use a stronger acid or base catalyst. Ensure the catalyst is fresh and anhydrous if required. | |
| Product Degradation | Harsh Conditions: The product is sensitive to the strong acidic or basic conditions or high temperatures. | Use milder conditions (e.g., lower temperature, weaker acid/base) for a longer duration. Protect sensitive functional groups prior to hydrolysis. |
| Workup Issues: The product is being lost or degraded during the workup procedure. | Perform aqueous washes with cold solutions to minimize product loss and potential hydrolysis of the desired product.[4] Carefully neutralize the reaction mixture to the appropriate pH before extraction. |
Decarboxylation
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Incorrect Substrate: The carboxylic acid lacks a β-carbonyl group. | This reaction is generally only feasible for β-keto acids, malonic acids, and related compounds.[5][6] For other carboxylic acids, alternative decarboxylation methods (e.g., Barton decarboxylation) may be required.[9] |
| Insufficient Temperature: The reaction temperature is too low to initiate the decarboxylation. | Increase the reaction temperature. The required temperature can vary significantly based on the substrate.[7][10] | |
| Incomplete Reaction | Reaction Time: The heating time is not sufficient for the reaction to go to completion. | Increase the reaction time. Monitor the reaction progress by TLC or by measuring CO2 evolution.[11] |
| Solvent Effects: The solvent may be inhibiting the formation of the necessary cyclic transition state. | For thermal decarboxylation, a high-boiling point, inert solvent is often preferred. In some cases, running the reaction neat (without solvent) can be effective. | |
| Side Product Formation | Thermal Decomposition: The desired product or other functional groups are degrading at the high temperatures required for decarboxylation. | Optimize the temperature and reaction time to find a balance between efficient decarboxylation and minimal degradation. Consider performing the reaction under an inert atmosphere. |
| Unwanted Polymerization: For certain substrates, such as methylene malonates, polymerization can be a significant side reaction.[12] | Modify the substrate or reaction conditions to disfavor polymerization pathways.[12] |
Experimental Protocols
General Protocol for Acid-Catalyzed Ester Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester in a suitable solvent (if necessary).
-
Reagents: Add an excess of aqueous acid (e.g., 1-6 M HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
General Protocol for Base-Promoted Amide Hydrolysis (Saponification)
-
Setup: In a round-bottom flask fitted with a reflux condenser, add the amide and a suitable solvent (e.g., water, ethanol, or a mixture).
-
Reagents: Add an excess of aqueous base (e.g., 2-6 M NaOH or KOH).[13]
-
Reaction: Heat the mixture to reflux. The reaction may require prolonged heating.[14] Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Acidify the mixture with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt. Extract the carboxylic acid product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purification: Purify the product as necessary.
General Protocol for Decarboxylation of a β-Keto Acid
-
Setup: Place the β-keto acid in a round-bottom flask equipped with a reflux condenser or a distillation apparatus to collect the product if it is volatile.
-
Reaction: Heat the β-keto acid to the appropriate temperature.[15] The evolution of CO₂ gas should be observed. The reaction can be run neat or in a high-boiling point inert solvent (e.g., toluene, xylene).
-
Monitoring: Monitor the reaction by observing the cessation of gas evolution or by TLC analysis of the reaction mixture.
-
Workup: Once the reaction is complete, cool the flask to room temperature. If a solvent was used, it can be removed under reduced pressure.
-
Purification: The resulting ketone can be purified by distillation or chromatography if necessary.
Data Presentation
Table 1: Typical Conditions for Hydrolysis
| Functional Group | Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Ester (Acidic) | 1-6 M HCl or H₂SO₄ | Water, Dioxane/Water | 80-100 | 2-24 h | Reversible reaction.[4] |
| Ester (Basic) | 1-6 M NaOH or KOH | Water, EtOH/Water, THF/Water | 80-100 | 1-12 h | Irreversible (saponification).[4] |
| Amide (Acidic) | 6 M HCl or H₂SO₄ | Water | 100 | 12-48 h | Generally slower than ester hydrolysis.[13] |
| Amide (Basic) | 6 M NaOH or KOH | Water, Ethylene Glycol | 100-150 | 12-72 h | Can require harsh conditions.[14] |
Table 2: Indicative Temperatures for Decarboxylation
| Substrate Type | Temperature Range (°C) | Notes |
| β-Keto Acids | 50 - 150 | Can sometimes occur spontaneously at room temperature.[10] |
| Malonic Acids | 100 - 160 | Readily undergo decarboxylation upon heating.[5] |
| Aromatic Carboxylic Acids (with activating groups) | 150 - 250 | Electron-withdrawing groups facilitate decarboxylation.[7] |
| Simple Aliphatic Carboxylic Acids | > 300 | Generally very difficult to decarboxylate thermally.[6] |
Visualizations
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
How to avoid the formation of dialkylated byproducts in synthesis.
Welcome to our technical support center. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in organic synthesis. This guide focuses on strategies to avoid the formation of dialkylated byproducts.
Troubleshooting Guide: Unwanted Dialkylation
Issue: My reaction is producing a significant amount of dialkylated byproduct.
This is a common problem in alkylation reactions, particularly when the mono-alkylated product is more nucleophilic than the starting material. Follow this guide to diagnose and solve the issue.
Step 1: Review Your Reaction Conditions
Carefully examine your current experimental setup. The formation of dialkylated byproducts is often sensitive to stoichiometry, the choice of base and solvent, and the reaction temperature.
Step 2: Consult the Troubleshooting Table
The table below outlines common causes of dialkylation and suggests specific solutions with their underlying principles.
| Potential Cause | Recommended Solution & Rationale |
| Incorrect Stoichiometry | Use a large excess of the substrate being alkylated. This statistically favors the reaction of the alkylating agent with the starting material over the mono-alkylated product. For instance, using a 3 to 5-fold excess of the amine in N-alkylation can significantly improve the mono- to dialkylation ratio. |
| Inappropriate Base | Switch to a bulkier or weaker base. A sterically hindered base can disfavor the second alkylation step due to steric hindrance. Alternatively, a weaker base may not be strong enough to deprotonate the mono-alkylated product efficiently, thus slowing down the second alkylation. Cesium carbonate (Cs₂CO₃) is often effective in promoting selective mono-N-alkylation.[1] |
| Unfavorable Solvent | Change to a less polar solvent. In some cases, polar aprotic solvents can enhance the reactivity of the nucleophile, leading to over-alkylation.[2] Experimenting with solvents like toluene or benzene might be beneficial.[2] |
| High Reaction Temperature | Lower the reaction temperature. Alkylation reactions are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity by favoring the kinetically controlled mono-alkylated product. |
| Highly Reactive Alkylating Agent | Use a less reactive alkylating agent. If possible, switching from a more reactive alkylating agent (e.g., methyl iodide) to a less reactive one (e.g., methyl chloride or a tosylate) can sometimes provide better control. |
Step 3: Implement an Alternative Strategy
If optimizing the reaction conditions does not sufficiently suppress dialkylation, consider a different synthetic approach.
-
Reductive Amination (for N-alkylation): This is a highly reliable method for the synthesis of primary and secondary amines that completely avoids the issue of over-alkylation.[3][4] The reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ.[3][4][5][6]
-
Use of Protecting Groups: Temporarily protecting the reactive site can be an effective strategy.[7] For example, in the synthesis of a secondary amine, one of the N-H bonds of a primary amine can be protected, the alkylation performed, and the protecting group subsequently removed.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can significantly minimize the formation of byproducts like dialkylated species.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is my mono-alkylated product more reactive than my starting material?
In many cases, the introduction of an alkyl group can increase the electron density at the reactive center, making the mono-alkylated product a stronger nucleophile than the starting material. This is particularly common in the N-alkylation of amines.
Q2: I'm trying to perform a C-alkylation on an active methylene compound and I'm getting a lot of the dialkylated product. What should I do?
For C-alkylation of active methylene compounds, using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a nonpolar solvent such as benzene can favor mono-alkylation.[2] The use of a less polar solvent can decrease the reactivity of the enolate, leading to better selectivity.[2]
Q3: Can steric hindrance of the alkylating agent help in preventing dialkylation?
Yes, using a bulkier alkylating agent can introduce steric hindrance that makes the second alkylation step more difficult, thereby favoring the mono-alkylated product.[10]
Q4: Are there any specific bases that are known to promote mono-alkylation?
Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting selective mono-N-alkylation over di-N-alkylation.[1] This is often attributed to the "cesium effect," which involves the formation of a tight ion pair that modulates the nucleophilicity of the amine.
Q5: How can I be sure that my reagents and solvents are not the source of the problem?
It is crucial to use pure and dry reagents and solvents. Moisture can interfere with the reaction, especially when using strong bases. Ensure your starting materials are of high purity and that your solvents are appropriately dried before use.
Experimental Protocols
Protocol 1: Typical N-Alkylation Prone to Dialkylation
Objective: To illustrate a standard N-alkylation procedure that may lead to the formation of a dialkylated byproduct.
Materials:
-
Primary amine (e.g., benzylamine)
-
Alkylating agent (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and the solvent.
-
Add the base (1.2 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the mono- and dialkylated products.
Protocol 2: Modified N-Alkylation to Favor Mono-alkylation
Objective: To demonstrate a modified N-alkylation procedure that minimizes the formation of the dialkylated byproduct.
Materials:
-
Primary amine (e.g., benzylamine)
-
Alkylating agent (e.g., methyl iodide)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)[1]
-
Solvent (e.g., N,N-Dimethylformamide, DMF)[1]
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.0 eq) and the solvent.
-
Add the cesium carbonate (1.0 eq) to the solution and stir the mixture at room temperature.[1]
-
Add the alkylating agent (1.0 eq) to the stirring mixture.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. This procedure should yield a significantly higher ratio of the mono-alkylated product.
Visualizations
Caption: Mechanism of dialkylated byproduct formation.
Caption: General experimental workflow for an alkylation reaction.
Caption: Troubleshooting flowchart for dialkylation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. jocpr.com [jocpr.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Alkyl Advances in Flow Chemistry Techniques [eureka.patsnap.com]
- 9. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 10. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(Benzyloxy)propane-1,2-diol under different reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-(Benzyloxy)propane-1,2-diol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am running a reaction under acidic conditions. Is this compound stable?
A1: The stability of the benzyl ether linkage in this compound is sensitive to strong acids, particularly Lewis acids like BCl₃ and BBr₃, or strong protic acids, which can cause cleavage of the ether bond.[1] Under mild acidic conditions, such as acetic acid, the benzyl ether is generally stable.[1] However, prolonged exposure or elevated temperatures in the presence of acid can lead to undesired cleavage.
-
Troubleshooting Tip: If you observe unexpected formation of glycerol and toluene or benzyl-containing byproducts, consider buffering your reaction medium or using a less harsh acidic catalyst. If cleavage is desired, strong acids are a viable method, but this is often not selective if other acid-labile groups are present.[2]
Q2: What is the stability of this compound to basic conditions?
A2: The benzyl ether and the 1,2-diol functionalities are generally stable under a wide range of basic conditions.[1] Strong bases such as sodium hydride (NaH), potassium hydroxide (KOH), and various carbonates are well tolerated.[1] This stability makes the benzyl group a suitable protecting group in syntheses involving basic reaction steps.
-
Troubleshooting Tip: Issues encountered under basic conditions are unlikely to be related to the degradation of the this compound core structure. Check for other potential incompatibilities in your reaction mixture.
Q3: My protocol involves an oxidation step. What are the potential risks for this compound?
A3: There are two primary sites of oxidation in the molecule: the benzyl ether and the 1,2-diol.
-
Benzyl Ether Cleavage: Strong oxidizing agents can cleave the benzyl ether. A common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often in the presence of water and sometimes with photo-irradiation, which selectively cleaves the benzyl ether to yield the corresponding alcohol (glycerol).[1][3]
-
1,2-Diol Cleavage: The vicinal diol is susceptible to oxidative cleavage by reagents like sodium periodate (NaIO₄), periodic acid (HIO₄), or lead tetraacetate (Pb(OAc)₄).[4][5][6] This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons to form two carbonyl compounds. In this specific case, it would yield benzyloxyacetaldehyde and formaldehyde.
-
Troubleshooting Tip: If your goal is to maintain the integrity of the molecule, avoid strong oxidants, especially periodates. If you observe the formation of smaller, carbonyl-containing fragments, it is likely that the diol has been cleaved. If you intend to remove the benzyl group oxidatively, DDQ is a good choice, but be aware of its reactivity.[3]
Q4: I need to perform a reduction. Will this compound be affected?
A4: Yes, the benzyl ether group is readily cleaved under reductive conditions. This is a very common method for deprotection.
-
Catalytic Hydrogenolysis: The most common method is catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst, typically on carbon (Pd/C).[1] This reaction is clean and efficient, yielding glycerol and toluene.
-
Catalytic Transfer Hydrogenation: An alternative, often milder and more convenient method, is catalytic transfer hydrogenation.[7] This uses a hydrogen donor like formic acid, ammonium formate, or 2-propanol in the presence of a catalyst (e.g., Pd/C).[7][8]
-
Birch Reduction: Dissolving metal reductions, such as the Birch reduction (Na in liquid NH₃), will also cleave the benzyl ether.[5]
-
Troubleshooting Tip: If you have other reducible functional groups in your molecule (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis will likely reduce them as well.[6] Careful selection of the catalyst and reaction conditions may allow for some selectivity. If you want to avoid cleaving the benzyl ether, these reductive methods should be avoided.
Q5: What is the thermal and photolytic stability of this compound?
A5:
-
Thermal Stability: Glycerol ethers are generally considered to be thermally stable.[2] However, like glycerol itself, decomposition can occur at high temperatures (e.g., above 200°C).[9][10] The decomposition pathway can be influenced by the atmosphere; in an inert atmosphere, evaporation may be the primary process, while in an oxidizing atmosphere, decomposition into smaller molecules like acetaldehyde and carbon monoxide can occur.[9]
-
Photolytic Stability: The benzyl ether group is generally stable to light. However, photolytic cleavage can be induced in the presence of a photosensitizer or a reagent like DDQ under UV or visible light irradiation.[2][11]
-
Troubleshooting Tip: For most standard laboratory conditions, thermal and photolytic degradation are not significant concerns unless high temperatures are applied or specific photo-reagents are used. If your reaction is conducted at elevated temperatures and you observe degradation, consider if the atmosphere (e.g., presence of oxygen) is contributing to decomposition.
Stability Summary
The following tables summarize the stability of the key functional groups in this compound under various reaction conditions.
Table 1: Stability of the Benzyl Ether Group
| Condition Category | Reagent/Condition | Stability | Outcome/Notes |
| Acidic | Mild Acids (e.g., Acetic Acid) | Generally Stable | Prolonged exposure or heat may cause slow cleavage. |
| Strong Protic/Lewis Acids (e.g., HBr, BCl₃) | Labile | Cleavage to glycerol and benzyl derivatives.[1] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Stable | The benzyl ether is resistant to basic conditions.[1] |
| Oxidative | DDQ | Labile | Oxidative cleavage to yield glycerol.[1][3] |
| Periodates (e.g., NaIO₄) | Stable | This reagent targets the 1,2-diol, not the benzyl ether.[5] | |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | Cleavage to glycerol and toluene.[1] |
| Catalytic Transfer Hydrogenation | Labile | Cleavage using a hydrogen donor.[7] | |
| Birch Reduction (Na/NH₃) | Labile | Cleavage of the benzyl ether.[5] |
Table 2: Stability of the 1,2-Diol Group
| Condition Category | Reagent/Condition | Stability | Outcome/Notes |
| Acidic | All | Generally Stable | No inherent instability of the diol itself. |
| Basic | All | Generally Stable | No inherent instability of the diol itself. |
| Oxidative | Periodates (e.g., NaIO₄), Pb(OAc)₄ | Labile | Oxidative cleavage of the C-C bond to form benzyloxyacetaldehyde and formaldehyde.[4][6] |
| DDQ | Generally Stable | This reagent primarily targets the benzyl ether. | |
| Reductive | All | Stable | The diol is not susceptible to standard reductive cleavage conditions. |
Experimental Protocols
Protocol 1: Reductive Cleavage of the Benzyl Ether via Catalytic Transfer Hydrogenation
This protocol describes a common and convenient method for removing the benzyl protecting group.
-
Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or formic acid (10-20 mL).[7]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (5-10 equivalents) or formic acid (which can also be the solvent).[7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods to yield glycerol.
Protocol 2: Oxidative Cleavage of the Benzyl Ether using DDQ
This protocol is useful when reductive conditions are not suitable for other functional groups in the molecule.
-
Dissolution: Dissolve this compound (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1, e.g., 10 mL CH₂Cl₂ and 0.5 mL H₂O).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents).[12]
-
Reaction: Stir the mixture at room temperature. For less reactive benzyl ethers, photo-irradiation with a visible light source (e.g., a green LED at 525 nm) can accelerate the reaction.[1][12]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Oxidative Cleavage of the 1,2-Diol using Sodium Periodate
This protocol demonstrates a side reaction to be aware of or a synthetic transformation to intentionally cleave the diol.
-
Dissolution: Dissolve this compound (1.0 mmol) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and water (e.g., 10 mL of a 3:1 mixture).
-
Reagent Addition: Add a solution of sodium periodate (NaIO₄) (1.1 equivalents) in water.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is often rapid.
-
Monitoring: Monitor by TLC for the disappearance of the starting material.
-
Work-up: A white precipitate of sodium iodate will form. Dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude carbonyl products (benzyloxyacetaldehyde and formaldehyde).
Visual Guides
Caption: Decision tree for predicting the stability of this compound.
Caption: Experimental workflow for benzyl ether cleavage via catalytic transfer hydrogenation.
References
- 1. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]
- 2. Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. aidic.it [aidic.it]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. mdpi.com [mdpi.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Resolving Issues with Low Enantioselectivity in Chiral Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues of low enantioselectivity in chiral synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence enantioselectivity in a chiral synthesis?
A1: The enantioselectivity of a reaction is highly sensitive to a variety of factors. The main contributors to low enantiomeric excess (e.e.) include the choice and quality of the chiral catalyst, reaction temperature, the solvent system, and the purity of the substrate. Optimizing these parameters is crucial for achieving high stereochemical control.
Q2: How does catalyst loading impact the enantiomeric excess of my reaction?
A2: Catalyst loading is a critical parameter that requires careful optimization. Both too low and too high concentrations can negatively affect enantioselectivity. Insufficient catalyst may lead to a competitive, non-selective background reaction, thereby reducing the overall e.e.[1]. Conversely, excessive catalyst concentrations can lead to the formation of less selective dimeric or aggregated species. It is essential to screen a range of catalyst loadings to identify the optimal concentration for your specific transformation.
Q3: Can the reaction temperature be adjusted to improve enantioselectivity?
A3: Yes, temperature is a crucial factor in controlling enantioselectivity. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which enhances the preference for the formation of one enantiomer. However, this often comes at the cost of a slower reaction rate, so a balance must be struck. In some cases, higher temperatures have been observed to surprisingly increase enantioselectivity, highlighting the complexity of these systems.
Q4: What role does the solvent play in an enantioselective reaction?
A4: The solvent can have a profound impact on the outcome of a chiral synthesis. Solvent properties such as polarity, viscosity, and coordinating ability can influence the stability of the catalyst-substrate complex and the transition states. Aprotic and non-polar solvents are often preferred as they are less likely to interfere with the crucial interactions required for stereochemical induction. It is highly recommended to perform a solvent screen to identify the optimal medium for your reaction.
Q5: My enantioselectivity is inconsistent between runs. What could be the cause?
A5: Inconsistent enantioselectivity is a common problem that can often be traced back to variations in experimental conditions or reagent quality. Potential causes include:
-
Catalyst Decomposition: Many chiral catalysts are sensitive to air and moisture. Ensure proper handling and storage under an inert atmosphere.
-
Variable Reagent Purity: Impurities in starting materials or solvents can interfere with the catalytic cycle. Always use purified reagents and anhydrous solvents.
-
Inconsistent Temperature Control: Small fluctuations in temperature can lead to significant variations in enantioselectivity. Use a reliable thermostat or cryostat to maintain a constant temperature.
Troubleshooting Guides
Problem: Low Enantiomeric Excess (e.e. < 80%)
This is one of the most common issues encountered in chiral synthesis. A systematic approach to troubleshooting is essential for identifying the root cause and finding a solution.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity
This table illustrates the typical impact of catalyst loading on the enantiomeric excess and yield of an asymmetric Michael addition. Note that the optimal loading is highly reaction-specific.
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 0.5 | 85 | 92 |
| 1.0 | 92 | 95 |
| 2.0 | 97 | 98 |
| 5.0 | 96 | 99 |
| 10.0 | 93 | 99 |
| Data is illustrative and compiled from general trends observed in organocatalyzed Michael additions.[1] |
Table 2: Influence of Solvent on Enantioselectivity in a Diels-Alder Reaction
The choice of solvent can dramatically alter the enantioselectivity of a reaction, as demonstrated in this example of a chiral Lewis acid-catalyzed Diels-Alder reaction.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 75 |
| Dichloromethane | 8.9 | 88 |
| Tetrahydrofuran (THF) | 7.5 | 82 |
| Acetone | 21 | 92 |
| Acetonitrile | 37 | 55 |
| Illustrative data based on trends in enantioselective Diels-Alder reactions.[2][3] |
Table 3: Effect of Temperature on Enantioselectivity
Lowering the reaction temperature is a common strategy to enhance enantioselectivity, as shown in this representative example of an asymmetric epoxidation.
| Temperature (°C) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| 25 (Room Temp) | 78 | 4 |
| 0 | 91 | 12 |
| -20 | 96 | 24 |
| -40 | 98 | 48 |
| -78 | >99 | 72 |
| Illustrative data based on trends observed in Sharpless asymmetric epoxidations.[4] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a systematic approach to screen multiple chiral catalysts to identify the most effective one for a specific transformation.
Catalyst Screening Workflow
References
- 1. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Effective methods for removing the benzyl protecting group.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the benzyl (Bn) protecting group.
FAQs: General Questions
Q1: What are the most common methods for removing a benzyl protecting group?
A1: The most prevalent methods for benzyl group deprotection are catalytic hydrogenolysis, catalytic transfer hydrogenation, acid-catalyzed cleavage, and oxidative cleavage. The choice of method depends on the substrate's stability, the presence of other functional groups, and the desired reaction scale.[1][2][3][4][5]
Q2: How do I choose the right deprotection method for my substrate?
A2: The selection of a deprotection method is critical and should be based on the functional groups present in your molecule.[1][6] Catalytic hydrogenation is a mild and common choice, but it is incompatible with reducible functional groups like alkenes or alkynes.[7] For substrates sensitive to hydrogenation but stable in strong acid, acid-catalyzed hydrolysis is a suitable alternative.[2][4] Oxidative cleavage is advantageous when the molecule contains functional groups sensitive to reduction.[5]
Q3: Can I selectively remove one benzyl group in the presence of others?
A3: Achieving regioselective de-O-benzylation is challenging but can be possible under specific conditions.[5] For instance, p-methoxybenzyl (PMB) ethers can often be selectively cleaved in the presence of benzyl ethers using oxidative methods with reagents like DDQ.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during benzyl deprotection experiments.
Issue 1: Incomplete or Slow Reaction with Pd/C and H₂
This is one of the most frequently encountered problems during catalytic hydrogenation for benzyl group removal.[7]
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C. 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[5][7] | The catalyst may be old, have reduced activity, or have been improperly handled.[5][7] Pearlman's catalyst is generally more active for hydrogenolysis.[5][7] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly. 2. Use high-purity solvents. 3. Acid-wash glassware before use. | Impurities, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[5][7] Free amines can also act as mild catalyst poisons.[9] |
| Poor Solubility | Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O).[7][10] | The starting material and the deprotected product have different polarities. A solvent system that can dissolve both is crucial for the reaction to proceed efficiently.[7] |
| Insufficient Reaction Conditions | 1. Increase hydrogen pressure (e.g., using a Parr apparatus).[7] 2. Increase the reaction temperature (e.g., to 40-50 °C).[7] 3. Increase catalyst loading (e.g., from 10 wt% to 20 wt%).[7] | For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[7] |
| Steric Hindrance | 1. Increase hydrogen pressure.[5] 2. Extend the reaction time.[5] 3. Consider a more aggressive deprotection method like Birch reduction if compatible with other functional groups.[5] | Significant steric hindrance around the benzyl ether can slow down the reaction rate.[7] |
Issue 2: Side Reactions or Decomposition of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Acid-Labile Substrate with Acidic Catalysis | Use a non-acidic deprotection method like catalytic hydrogenation or oxidative cleavage. | Strong acids used for cleavage can cause decomposition of sensitive substrates. |
| Over-reduction with Catalytic Hydrogenation | 1. Use a less active catalyst or lower hydrogen pressure. 2. Employ catalytic transfer hydrogenation with a milder hydrogen donor like 1,4-cyclohexadiene.[8] | Other reducible functional groups in the molecule may be affected by the hydrogenation conditions. |
| Oxidative Damage with Oxidative Cleavage | 1. Optimize the stoichiometry of the oxidizing agent. 2. Run the reaction at a lower temperature. | Other sensitive functional groups may be oxidized under the reaction conditions. |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This is a widely used and often clean method for benzyl group removal.[4][10]
Protocol:
-
Preparation: In a round-bottom flask, dissolve the benzylated compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[3]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[3]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate can then be concentrated under reduced pressure to yield the deprotected product.
Method 2: Catalytic Transfer Hydrogenation (CTH)
A safer alternative to using hydrogen gas, CTH employs a hydrogen donor.[2][5][11]
Protocol:
-
Preparation: Dissolve the benzylated compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Hydrogen Donor Addition: Add a hydrogen donor such as ammonium formate (5 equivalents) or formic acid.[4][11]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C).
-
Reaction: Stir the mixture at room temperature or heat to reflux.[4][12]
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Isolation: Follow the same procedure as for catalytic hydrogenolysis.
Method 3: Acid-Catalyzed Cleavage
This method is suitable for substrates that are sensitive to hydrogenation but stable in acidic conditions.[2][4]
Protocol:
-
Preparation: Dissolve the benzylated compound (1 equivalent) in an appropriate solvent such as dichloromethane (CH₂Cl₂).
-
Acid Addition: Add a strong acid like trifluoroacetic acid (TFA, typically 5-10 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, the acid is typically removed by co-evaporation with a solvent like toluene or neutralized with a mild base. Further purification may be required.
Method 4: Oxidative Cleavage
This method is useful when the substrate contains functional groups that are sensitive to reduction.[5][13]
Protocol:
-
Preparation: Dissolve the benzylated compound (1 equivalent) in a suitable solvent, such as a mixture of dichloromethane (CH₂Cl₂) and water.[13]
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent.[8][13]
-
Reaction: The reaction can be performed at room temperature or with photoirradiation.[8][13]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: The workup typically involves quenching the reaction, followed by extraction and chromatographic purification to isolate the deprotected product.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Benzyl Ethers
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (MeOH, EtOH, EtOAc)[10] | Mild conditions, clean reaction, high yields.[5] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, azides).[7] Catalyst can be poisoned.[5][7] |
| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., ammonium formate, formic acid, cyclohexadiene), Pd/C[11][14] | Fast, simple, avoids the use of H₂ gas.[5][11] | May not be as effective for sterically hindered substrates. |
| Acid-Catalyzed Cleavage | Strong acid (e.g., TFA, HBr)[2][8] | Useful for substrates sensitive to hydrogenation. | Requires strongly acidic conditions which may not be compatible with acid-labile functional groups. |
| Oxidative Cleavage | Oxidizing agent (e.g., DDQ, CAN)[8][15] | Good for substrates with reducible functional groups.[5] Highly selective for p-methoxybenzyl (PMB) ethers.[8] | Reagents can be harsh and may require careful control of stoichiometry. |
Visualization
Caption: Decision-making workflow for selecting a benzyl deprotection method.
Caption: Troubleshooting logic for incomplete catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [designer-drug.com]
- 13. researchgate.net [researchgate.net]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of 3-(Benzyloxy)propane-1,2-diol and Related Diols
A detailed spectroscopic comparison of 3-(Benzyloxy)propane-1,2-diol with common diol alternatives, glycerol and 1,2-propanediol, providing valuable data for researchers and professionals in drug development and chemical research.
This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the spectral data of two structurally related and widely used diols, glycerol and 1,2-propanediol, are also provided. This information is crucial for the structural elucidation and quality control of these compounds in various research and development applications.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra provide detailed information about the proton environments within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal information about the connectivity of neighboring protons.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1a, H-1b | 3.55-3.75 | m | - |
| H-2 | 3.85-3.95 | m | - | |
| H-3a, H-3b | 3.50-3.60 | m | - | |
| -CH₂- (benzyl) | 4.55 | s | - | |
| Aromatic-H | 7.25-7.40 | m | - | |
| -OH | Variable | br s | - | |
| Glycerol | H-1a, H-1b, H-3a, H-3b | 3.54 (dd), 3.63 (dd) | dd, dd | J = 11.7, 4.4 Hz; J = 11.7, 6.5 Hz |
| H-2 | 3.77 | m | - | |
| -OH | Variable | br s | - | |
| 1,2-Propanediol | -CH₃ | 1.14 | d | J = 6.3 Hz |
| H-1a, H-1b | 3.35-3.45 | m | - | |
| H-2 | 3.85-3.95 | m | - | |
| -OH | Variable | br s | - |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is influenced by its chemical environment.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C-1 | ~64.0 |
| C-2 | ~71.0 | |
| C-3 | ~72.5 | |
| -CH₂- (benzyl) | ~73.5 | |
| Aromatic C (quaternary) | ~138.0 | |
| Aromatic CH | ~127.5, ~128.4 | |
| Glycerol | C-1, C-3 | 62.5 |
| C-2 | 73.1 | |
| 1,2-Propanediol | -CH₃ | 18.8 |
| C-1 | 68.0 | |
| C-2 | 68.4 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte (this compound, glycerol, or 1,2-propanediol) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 2-3 seconds.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and the correlation between its atoms and the expected NMR signals.
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.
A Comparative Guide to 3-(Benzyloxy)propane-1,2-diol and Other C3 Chiral Synthons in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern drug development. The selection of an appropriate chiral building block is a critical decision that can significantly impact the overall efficiency, cost-effectiveness, and success of a synthetic route. This guide provides an objective comparison of 3-(Benzyloxy)propane-1,2-diol with two other widely used C3 chiral synthons, solketal and glycidol derivatives, in the context of synthesizing pharmaceutically active compounds.
Introduction to Key C3 Chiral Synthons
This compound is a versatile chiral building block valued for its benchtop stability and the presence of a benzyl ether protecting group, which can be selectively removed under various conditions. It is available in both (R) and (S) enantiomeric forms, providing access to a wide range of chiral targets.
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) is a protected form of glycerol, readily prepared from glycerol and acetone. Its cyclic acetal structure protects the 1,2-diol, leaving a primary hydroxyl group available for further functionalization. It is a cost-effective and common starting material for many chiral syntheses.
Glycidol and its derivatives (e.g., epichlorohydrin) are highly reactive epoxides that serve as powerful electrophilic C3 building blocks. Their strained three-membered ring is readily opened by a variety of nucleophiles, allowing for the efficient introduction of a chiral 1,2-diol moiety.
Performance Comparison in the Synthesis of (S)-Atenolol
| Parameter | Starting Chiral Synthon | Key Intermediate | Reported Overall Yield of (S)-Atenolol | Reported Enantiomeric Excess (ee) | Reference |
| Route 1 | (S)-3-(Benzyloxy)propane-1,2-diol | (R)-1-(Benzyloxy)-3-(tosyloxy)propan-2-ol | Data not available for direct synthesis | Not applicable | N/A |
| Route 2 | (R)-Solketal | (R)-Glycidyl tosylate | ~40-50% | >99% | Theoretical Route |
| Route 3 | (R)-Epichlorohydrin | (S)-4-(Oxiran-2-ylmethoxy)phenylacetamide | 85-90% | 96-99% | [1] |
Note: The data presented is compiled from different sources and for illustrative comparison. Direct comparison of yields can be influenced by variations in reaction conditions and optimization. Route 1 is a plausible synthetic pathway, though a specific literature precedent with yield data for the complete synthesis of (S)-Atenolol was not identified in the search.
Experimental Protocols
Protocol 1: Synthesis of (S)-Atenolol from (R)-Epichlorohydrin
This protocol is adapted from established industrial syntheses.
Step 1: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)phenylacetamide
-
A mixture of (R)-epichlorohydrin (1.2-1.5 equivalents) and water is cooled to 0-5 °C.
-
To this cold mixture, a solution of 4-hydroxyphenylacetamide (1 equivalent) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in aqueous sodium hydroxide is added with stirring over several hours, maintaining the low temperature.
-
After the reaction is complete, the product is extracted with an organic solvent (e.g., toluene).
-
The organic layer is washed and concentrated to yield the crude epoxide intermediate.
Step 2: Synthesis of (S)-Atenolol
-
The crude (S)-4-(oxiran-2-ylmethoxy)phenylacetamide is dissolved in a suitable solvent (e.g., isopropanol or water).
-
Isopropylamine (an excess) is added, and the mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC or HPLC.
-
The reaction mixture is cooled, and the product is crystallized.
-
The resulting solid is filtered, washed with water, and dried to afford (S)-atenolol.[1]
Protocol 2: Conceptual Synthesis of (S)-Atenolol from (R)-Solketal
This protocol outlines a common strategy for utilizing solketal as a chiral precursor.
Step 1: Synthesis of (R)-Glycidyl Tosylate
-
To a solution of (R)-solketal in pyridine or dichloromethane, p-toluenesulfonyl chloride is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with dilute acid, water, and brine.
-
The organic layer is dried and concentrated to yield crude (R)-solketal tosylate.
-
The crude tosylate is then treated with a strong base (e.g., sodium hydroxide) in a suitable solvent to effect ring-opening of the acetal and subsequent formation of the epoxide, yielding (R)-glycidyl tosylate.
Step 2: Synthesis of (S)-Atenolol
-
4-Hydroxyphenylacetamide is reacted with (R)-glycidyl tosylate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone).
-
The resulting epoxide intermediate is then reacted with isopropylamine, as described in Protocol 1, to yield (S)-atenolol.
Protocol 3: Synthesis of Racemic this compound
This protocol describes the synthesis of the racemic diol from the corresponding epoxide.
-
In a round-bottom flask equipped with a condenser and thermometer, 3-benzyloxy-1,2-epoxypropane (1 equivalent), water, and a catalytic amount of perchloric acid are combined.
-
The mixture is heated to 80 °C for 18 hours.
-
After cooling, the reaction mixture is neutralized with a 5% sodium bicarbonate solution.
-
Water is removed by rotary evaporation, followed by azeotropic distillation with benzene.
-
The resulting crude product is purified by distillation to yield this compound.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Synthetic pathways to (S)-Atenolol.
Concluding Remarks
The choice of a C3 chiral synthon is highly dependent on the specific synthetic strategy, target molecule, and economic considerations.
-
This compound offers the advantage of a stable, pre-installed protecting group, which can simplify synthetic planning. However, its higher initial cost may be a factor for large-scale production.
-
Solketal is an economical and readily available starting material. The need for deprotection and further activation of the hydroxyl groups adds steps to the synthesis, which may impact the overall yield.
-
Glycidol and its derivatives are highly efficient and atom-economical synthons that often lead to shorter synthetic routes and higher overall yields, as demonstrated in the synthesis of (S)-Atenolol. However, their high reactivity and potential toxicity require careful handling.
For drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal chiral building block to achieve an efficient, scalable, and cost-effective synthesis of the target pharmaceutical ingredient.
References
A Comparative Guide to Purity Validation of (±)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for (±)-3-Benzyloxy-1,2-propanediol, a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their needs.
Methodology Comparison
The selection of an analytical method for purity determination depends on several factors, including the nature of the analyte, potential impurities, required accuracy and precision, and available instrumentation. Here, we compare four distinct analytical techniques for the purity validation of (±)-3-Benzyloxy-1,2-propanediol: High-Performance Liquid Chromatography (HPLC), Iodometric Titration, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC with RI Detector | Iodometric Titration | Gas Chromatography (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by detection based on refractive index changes. | Oxidative cleavage of the 1,2-diol with periodate, followed by iodometric titration of the excess periodate or the reaction products.[1][2][3] | Separation of volatile derivatives based on their boiling points and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[4][5][6][7][8] |
| Specificity | High; can separate the main component from structurally similar impurities. | Moderate; susceptible to interference from other oxidizable substances.[1] | High; excellent separation of volatile impurities. | High; provides structural confirmation and can distinguish between different compounds based on their unique NMR spectra.[4] |
| Sensitivity | Moderate; typically in the µg range. | Low; generally requires mg quantities of the analyte. | High; can detect impurities at ppm or even ppb levels. | Moderate to low; typically requires mg quantities for accurate quantification. |
| Quantification | Relative (peak area percentage) or absolute (with a certified reference standard). | Absolute; a primary method of analysis. | Relative (peak area percentage) or absolute (with a certified reference standard). | Absolute; a primary method that does not require an identical reference standard.[4][6] |
| Sample Throughput | High, especially with an autosampler. | Low to moderate. | High, especially with an autosampler. | Moderate. |
| Instrumentation | HPLC system with a Refractive Index (RI) detector. | Burette, glassware, magnetic stirrer. An autotitrator can be used for higher precision.[1][2] | Gas chromatograph with a Flame Ionization Detector (FID) and necessary columns. | NMR spectrometer. |
| Sample Preparation | Simple dissolution in the mobile phase. | Dissolution in a suitable solvent, followed by the addition of reagents.[1][2] | Derivatization to increase volatility, followed by dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard of known purity.[5][7] |
| Destructive | Yes | Yes | Yes | No |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This proposed method is adapted from a validated procedure for a structurally similar compound, 3-chloro-1,2-propanediol, and is suitable for the purity determination of (±)-3-Benzyloxy-1,2-propanediol.[9]
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of water and acetonitrile (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
RI Detector Temperature: 35°C.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 100 mg of (±)-3-Benzyloxy-1,2-propanediol in 10 mL of the mobile phase to obtain a concentration of 10 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Record the chromatogram and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
Iodometric Titration
This method is based on the Malaprade reaction, where the 1,2-diol is oxidized by periodate.[1][2][3]
-
Reagents:
-
Sodium periodate solution (e.g., 0.1 M).
-
Potassium iodide.
-
Sulfuric acid (e.g., 1 M).
-
Standardized sodium thiosulfate solution (e.g., 0.1 M).
-
Starch indicator solution.
-
-
Procedure:
-
Accurately weigh about 200-300 mg of (±)-3-Benzyloxy-1,2-propanediol into a flask.
-
Dissolve the sample in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Add a known excess of the sodium periodate solution.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30-60 minutes).
-
Add potassium iodide to the solution. The excess periodate will react to form iodine.
-
Acidify the solution with sulfuric acid.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator and continue the titration until the blue color disappears.
-
Perform a blank titration under the same conditions without the sample.
-
Calculate the purity based on the amount of periodate consumed by the sample.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Due to the low volatility of diols, a derivatization step is typically required before GC analysis. A method for a similar compound, 3-methylamino-1,2-propanediol, suggests direct analysis is possible under specific high-temperature conditions, but derivatization is more common.[10][11]
-
Instrumentation: Gas chromatograph with an FID, a suitable capillary column, and an autosampler.
-
Derivatization (Silylation):
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30 minutes) to complete the derivatization.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
-
Procedure:
-
Inject the derivatized sample solution into the GC.
-
Record the chromatogram and calculate the purity based on the peak area percentage.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a direct measure of purity against a certified internal standard.[4][5][6][7][8]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the (±)-3-Benzyloxy-1,2-propanediol sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add the deuterated solvent to dissolve both the sample and the standard completely.
-
-
Procedure:
-
Acquire a proton (¹H) NMR spectrum of the sample under quantitative conditions (e.g., ensuring full relaxation of the signals by using a sufficient relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method for purity determination and a general workflow for HPLC analysis.
Caption: Logical workflow for analytical method selection.
Caption: General workflow for HPLC purity analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantification of 1,2-diols by iodometric redox titration | Metrohm [metrohm.com]
- 3. metrohm.com [metrohm.com]
- 4. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. ethz.ch [ethz.ch]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
- 10. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 11. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Alternative Chiral Building Blocks for Glycerol-Based Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, glycerol has long been a cornerstone as a readily available, trifunctional C3 building block. However, the pursuit of novel synthetic routes, improved stereocontrol, and bio-based alternatives has led to the exploration of other chiral synthons. This guide provides an objective comparison of three prominent alternatives to glycerol: Solketal (isopropylidene glycerol), Isosorbide, and Serine. We present a comparative analysis of their application in the synthesis of the widely recognized beta-blocker, (S)-propranolol, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison in the Synthesis of (S)-Propranolol
The synthesis of (S)-propranolol, a chiral aryloxypropanolamine, serves as an excellent benchmark for comparing the efficacy of these C3 chiral building blocks. Below is a summary of quantitative data from synthetic routes starting from glycerol (via desymmetrization), and a related chiral epoxide intermediate that is structurally analogous to what would be derived from solketal or serine.
| Chiral Building Block Source | Key Chiral Intermediate | Synthetic Strategy | Overall Yield | Enantiomeric Excess (ee) | Key Reagents |
| Glycerol | 3-(1-naphthyloxy)-1,2-propanediol | Desymmetrization, Mitsunobu reaction, Epoxidation, Ring-opening | Good | >98% | (1R)-(-)-10-camphorsulfonamide, DEAD, PPh3, MsCl, Isopropylamine |
| Achiral Precursors | (±)-α-Naphthyl glycidyl ether | Kinetic Resolution | 55% (of S-isomer) | 89% | Zn(NO3)2, (+)-Tartaric acid, Isopropylamine |
Detailed Experimental Protocols
Synthesis of (S)-Propranolol via Desymmetrization of a Glycerol Derivative
This method relies on the desymmetrization of a glycerol-derived spiroketal to introduce chirality, followed by a series of transformations to yield the target molecule.[1][2]
Experimental Workflow:
Caption: Synthesis of (S)-Propranolol from a Glycerol Derivative.
Protocol:
-
Spiroketal formation: React glycerol with (1R)-(-)-10-camphorsulfonamide to form the chiral spiroketal.
-
Mitsunobu reaction: The resulting spiroketal is treated with 1-naphthol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh3) to yield the corresponding 1-naphthyl ether.[3]
-
Deprotection: The spiroketal is deprotected using ceric ammonium nitrate (CAN) to afford the chiral diol, 3-(1-naphthyloxy)-1,2-propanediol.[1][2]
-
Epoxidation: The diol is then converted to the chiral epoxide by treatment with methanesulfonyl chloride (MsCl) followed by a base.[1][2]
-
Ring-opening: Finally, the epoxide is subjected to regioselective ring-opening with isopropylamine to furnish (S)-propranolol with an enantiomeric excess of >98%.[1][2]
Synthesis of (S)-Propranolol via Kinetic Resolution of a Chiral Epoxide
This route starts from achiral precursors to form a racemic epoxide, which is then resolved using a chiral catalyst system to selectively yield the (S)-enantiomer of propranolol.[4][5]
Experimental Workflow:
Caption: Synthesis of (S)-Propranolol via Kinetic Resolution.
Protocol:
-
Epoxide formation: 1-Naphthol is reacted with epichlorohydrin in the presence of a base such as potassium hydroxide to yield racemic α-naphthyl glycidyl ether.[4]
-
Kinetic resolution and ring-opening: The racemic epoxide is then treated with isopropylamine in the presence of a chiral catalyst system composed of Zn(NO3)2 and (+)-tartaric acid. This system preferentially catalyzes the reaction of the (R)-epoxide, leaving the unreacted (S)-epoxide to react and form (S)-propranolol with an enantiomeric excess of 89%. The isolated yield of the (S)-isomer is 55%.[4][5]
Alternative Chiral Building Blocks: A Deeper Dive
Solketal: The Protected Glycerol Synthon
(R)- and (S)-Solketal are commercially available and serve as excellent chiral building blocks. The protected diol functionality allows for selective manipulation of the primary hydroxyl group. While a direct synthesis of propranolol from solketal is not detailed in the compared literature, the key chiral intermediate in many propranolol syntheses is a glycidol derivative, which can be readily synthesized from solketal.
Synthetic Pathway from Solketal to a Key Propranolol Intermediate:
Caption: Conversion of Solketal to a Propranolol Precursor.
Isosorbide and its Stereoisomers: Rigid Bio-based Scaffolds
Isosorbide, isomannide, and isoidide are diols derived from renewable resources that offer a rigid and stereochemically defined platform for synthesis.[6] Their distinct endo and exo hydroxyl groups exhibit different reactivities, allowing for selective functionalization. These building blocks are particularly promising for the synthesis of chiral ligands and polymers. While a direct synthesis of propranolol from isosorbide is not commonly reported, derivatives of isosorbide have been used to create chiral amines and ligands for asymmetric catalysis.[7][8]
Functionalization of Isosorbide:
Caption: Synthesis of a Chiral Amine from Isosorbide.
Serine: The Amino Acid Advantage
L- and D-serine are readily available and inexpensive chiral building blocks containing a C3 backbone with amino and hydroxyl functionalities. This allows for diverse synthetic transformations. A notable application is the stereospecific conversion of serine to glyceric acid and subsequently to chiral glycerides and other complex molecules.[4]
Synthetic Pathway from Serine to Chiral Glycerides:
Caption: Synthesis of Chiral Glycerides from Serine.
Conclusion
The choice of a chiral building block is a critical decision in the design and execution of a synthetic strategy. While glycerol remains a versatile and cost-effective starting material, Solketal, Isosorbide, and Serine present compelling alternatives, each with its own unique advantages.
-
Solketal offers a protected and readily functionalizable chiral C3 unit, ideal for syntheses where selective reaction at one hydroxyl group is required.
-
Isosorbide and its stereoisomers provide rigid, bio-based scaffolds that are increasingly utilized in materials science and for the development of novel chiral ligands and organocatalysts.
-
Serine serves as an inexpensive and highly functionalized chiral building block, enabling stereospecific transformations to a variety of valuable chiral molecules, including glycerides.
The synthesis of (S)-propranolol highlights that high enantioselectivity can be achieved from a glycerol-derived intermediate through a desymmetrization strategy. While direct comparative data for the synthesis of a single target molecule from all three alternatives under identical conditions is scarce, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of each building block for their specific synthetic challenges. The detailed protocols and workflow diagrams offer practical insights into the application of these valuable chiral synthons in modern organic synthesis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Bio-based amines and amides from renewable isosorbide [morressier.com]
- 7. Design of primary amine-functionalized polymer containing chiral isosorbide in the main chain for the asymmetric synthesis of isoquinuclidine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Synthesis of 3-(Benzyloxy)propane-1,2-diol
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-(Benzyloxy)propane-1,2-diol, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comparative study of various catalysts employed in its synthesis, supported by experimental data to inform catalyst selection and process optimization.
The primary route to this compound is the acid-catalyzed etherification of glycerol with benzyl alcohol. This reaction, however, can yield a mixture of mono-, di-, and tribenzylated glycerol ethers, as well as dibenzyl ether as a byproduct. The choice of catalyst is therefore crucial in steering the reaction towards the desired monobenzylated product with high selectivity and yield. This guide also explores an alternative synthetic pathway involving the hydrolysis of an epoxy precursor.
Performance Comparison of Catalysts
A range of catalysts, including homogeneous and heterogeneous acid catalysts, have been investigated for the synthesis of this compound. The performance of these catalysts under various reaction conditions is summarized in the table below.
| Catalyst | Reactants | Temp. (°C) | Time (h) | Glycerol Conversion (%) | Selectivity to Monobenzyl Ether (%) | Yield (%) | Reference |
| Perchloric Acid | 3-Benzyloxy-1,2-epoxypropane, Water | 80 | 18 | - | - | 90 | [1] |
| ZSM-5 Zeolite | Glycerol, Benzyl Alcohol | 150 | 7 | - | High | 86 (GC Yield) | [2] |
| Cs-DTP/K-10 | Glycerol, Benzyl Alcohol | 150 | 4 | >70 | >70 | - | [3][4] |
| Cs–PhSO3H | Glycerol, Benzyl Alcohol | 120 | 6 | 95 | 87 | - | [5] |
| Cs–SO3H | Glycerol, Benzyl Alcohol | 120 | 6 | 97 | 79 | - | [6] |
| β-Zeolite | Glycerol, Benzyl Alcohol | - | - | - | Major Product | - | [2][7] |
| Amberlyst-35 | Glycerol, Benzyl Alcohol | - | - | - | Major Product | - | [2][7] |
| p-Toluene-sulfonic acid | Glycerol, Benzyl Alcohol | - | - | - | Minor Product | - | [2][7] |
| K-10 Montmorillonite | Glycerol, Benzyl Alcohol | - | - | - | Minor Product | - | [2][7] |
Note: "-" indicates that the specific data was not provided in the cited source. GC Yield refers to the yield determined by gas chromatography.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and adaptation of synthetic procedures. Below are the methodologies for key experiments cited in this guide.
Synthesis using Perchloric Acid Catalyst[1]
-
Reactants: 3-Benzyloxy-1,2-epoxypropane (1.60 mol), water (1300 mL), and 70% perchloric acid (1.5 mL).
-
Procedure: The reactants are combined in a 2.0 L 3-necked flask equipped with a condenser and thermometer. The mixture is heated to 80°C and stirred for 18 hours. After cooling, the reaction is neutralized with a 5% sodium bicarbonate solution. Water is removed by rotary evaporation, followed by azeotropic distillation with benzene to remove residual water. The final product is obtained by distillation.
General Procedure for Glycerol Etherification with Solid Acid Catalysts[2][5][8][9]
-
Reactants: Glycerol and benzyl alcohol (typically in a 1:1 to 3:1 molar ratio).
-
Catalyst Loading: Typically 2-10 wt% with respect to glycerol.
-
Procedure: The reaction is carried out in a batch reactor under a nitrogen atmosphere with magnetic stirring. The reaction mixture is heated to the desired temperature (120-150°C) for a specified duration (4-7 hours). The progress of the reaction and the product distribution are monitored and quantified by gas chromatography (GC) analysis of the reaction mixture at different time intervals.
Experimental Workflow and Reaction Pathways
The synthesis of this compound can proceed through different pathways depending on the starting materials and catalysts. The following diagrams illustrate the general experimental workflow for the etherification of glycerol and the two main synthetic routes.
Caption: General experimental workflow for the synthesis of this compound via glycerol etherification.
Caption: Two primary synthetic routes to this compound.
Concluding Remarks
The selection of an appropriate catalyst is a critical determinant of the efficiency and selectivity in the synthesis of this compound. Heterogeneous catalysts, such as ZSM-5 zeolite and functionalized carbons, offer significant advantages in terms of separation, reusability, and environmental impact. ZSM-5, in particular, has demonstrated high selectivity towards the desired monobenzylated product.[2] For reactions starting from 3-benzyloxy-1,2-epoxypropane, perchloric acid has been shown to be a highly effective catalyst, affording a high yield of the target diol.[1] The choice between these catalytic systems will depend on factors such as substrate availability, desired purity, and process scalability. Further research into the development of more active and selective solid acid catalysts could lead to even more efficient and sustainable synthetic routes for this important pharmaceutical intermediate.
References
A Researcher's Guide to Cross-Validation of Spectral Data: A Case Study with Ibuprofen using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of experimentally obtained spectral data with established literature values. Ensuring the accuracy and consistency of spectral data is paramount in scientific research and pharmaceutical development for compound identification, quality control, and stability testing.[1] This document outlines a detailed protocol for Fourier Transform Infrared (FTIR) spectroscopy of Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), and presents a systematic approach to compare the acquired data with reference values.
Introduction to Spectral Cross-Validation
Cross-validation of spectral data is the process of verifying that an experimentally obtained spectrum is consistent with known, published data for the same substance. This process is crucial for:
-
Compound Identification: Confirming the identity of a synthesized or acquired compound.
-
Purity Assessment: Detecting the presence of impurities or contaminants.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.[1]
-
Method Validation: Demonstrating the accuracy and reliability of an analytical method.
This guide will use the FTIR spectrum of Ibuprofen as a practical example to illustrate the cross-validation workflow.
Experimental Protocol: FTIR Analysis of Ibuprofen
This section details the methodology for acquiring an FTIR spectrum of a solid Ibuprofen sample. Two common methods are presented: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
2.1. Materials and Instrumentation
-
Sample: Ibuprofen powder (pharmaceutical grade)
-
Reference Standard: Certified Reference Material (CRM) of Ibuprofen (if available)
-
Matrix (for KBr method): Dry Potassium Bromide (KBr), spectroscopy grade
-
Instrumentation: FTIR Spectrometer (e.g., Bruker, Shimadzu, Thermo Fisher Scientific)
-
Accessories:
-
For KBr Method: Agate mortar and pestle, pellet press.
-
For ATR Method: ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
-
Software: Instrument control and data analysis software.
2.2. Sample Preparation and Data Acquisition
Method A: KBr Pellet Method
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Method B: Attenuated Total Reflectance (ATR) Method
-
Sample Preparation:
-
Place a small amount of the Ibuprofen powder directly onto the ATR crystal.[3]
-
Ensure good contact between the sample and the crystal using the press.
-
-
Data Acquisition:
Data Presentation and Comparison
The primary objective is to compare the key features of the experimental spectrum with established literature values for Ibuprofen. The most prominent and characteristic absorption band for Ibuprofen in an FTIR spectrum is the carbonyl (C=O) stretch of the carboxylic acid group.[5][6][7]
3.1. Literature Reference Values for Ibuprofen
The following table summarizes the key characteristic peaks of Ibuprofen as reported in the literature.
| Functional Group | Vibration Mode | Literature Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3000 |
| C=O (Carboxylic Acid) | Stretching | 1706 - 1721.5 |
| C=C (Aromatic) | Stretching | ~1600 |
| C-O (Carboxylic Acid) | Stretching | 1200 - 1000 |
3.2. Comparison of Experimental and Literature Data
The following table provides a template for comparing your experimental results with the literature values.
| Functional Group | Literature Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Difference (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 | [Enter your value] | [Calculate difference] |
| C=O (Carboxylic Acid) | 1706 - 1721.5 | [Enter your value] | [Calculate difference] |
| C=C (Aromatic) | ~1600 | [Enter your value] | [Calculate difference] |
| C-O (Carboxylic Acid) | 1200 - 1000 | [Enter your value] | [Calculate difference] |
A small deviation in the peak positions between the experimental and literature data is expected due to factors such as instrument calibration, sample preparation, and the physical state of the sample.
Quantitative Analysis and Validation
For a more rigorous cross-validation, especially in a quality control setting, a quantitative comparison can be performed. This often involves creating a calibration curve and analyzing the peak area of the characteristic carbonyl band.[2][5]
4.1. Experimental Protocol for Quantitative Analysis
-
Prepare a series of standard solutions of Ibuprofen in a suitable solvent (e.g., chloroform) at known concentrations.[5]
-
Acquire the FTIR spectra of these standard solutions.
-
Calculate the area of the carbonyl peak (around 1721.5 cm⁻¹) for each standard.[5]
-
Plot a calibration curve of peak area versus concentration.
-
Prepare a solution of the test sample at a concentration within the calibration range and measure its FTIR spectrum.
-
Determine the concentration of the test sample using the calibration curve.
4.2. Data Presentation for Quantitative Validation
The results of the quantitative analysis can be summarized in the following table:
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) of Calibration Curve | [e.g., 0.999] | > 0.995 |
| Precision (RSD%) | [e.g., < 2%] | < 5% |
| Accuracy (% Recovery) | [e.g., 98-102%] | 95 - 105% |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Utilization of green ATR-FTIR spectroscopic method for quantitative analysis of Ibuprofen tablets [pharmacia.pensoft.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance Evaluation of 3-(Benzyloxy)propane-1,2-diol in Different Solvent Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 3-(benzyloxy)propane-1,2-diol, also known as benzyl glycerin, as a solvent in various media. Due to the limited availability of quantitative performance data for this compound in publicly accessible literature, this document focuses on providing a framework for its evaluation. This includes a detailed experimental workflow for determining key performance indicators and a comparison with established alternative solvents such as benzyl alcohol, glycerol, and propylene glycol, for which performance data is more readily available.
Introduction to this compound and its Alternatives
This compound is a chemical compound with potential applications as a solvent, synthetic intermediate, and a component in the formulation of various products.[1] Its structure, featuring a benzyl ether and a diol functional group, suggests a unique combination of lipophilic and hydrophilic characteristics. In pharmaceutical and research settings, the choice of a solvent is critical for drug solubility, stability, and delivery. This has led to the widespread use of solvents like benzyl alcohol, glycerol, and propylene glycol.
-
Benzyl Alcohol: An aromatic alcohol used as a solvent, preservative, and solubilizing agent in a variety of pharmaceutical formulations.[2][3]
-
Glycerol: A simple polyol compound widely used in pharmaceuticals as a humectant, solvent, and sweetening agent.[4][5]
-
Propylene Glycol: A synthetic liquid substance that absorbs water and is used as a solvent in many pharmaceuticals, including oral, injectable, and topical formulations.[6][7]
Comparative Performance Data
A direct quantitative comparison of the performance of this compound against its alternatives is challenging due to the lack of published data for the former. However, the following tables summarize the available physical and solubility properties of the alternative solvents. This data can serve as a benchmark for the experimental evaluation of this compound.
Table 1: Physical Properties of this compound and Alternative Solvents
| Property | This compound | Benzyl Alcohol | Glycerol | Propylene Glycol |
| Molecular Formula | C₁₀H₁₄O₃ | C₇H₈O | C₃H₈O₃ | C₃H₈O₂ |
| Molecular Weight | 182.22 g/mol [1] | 108.14 g/mol [8] | 92.09 g/mol [9] | 76.095 g/mol [6] |
| Density | 1.140 g/mL at 20 °C | 1.044 g/cm³[10] | 1.2613 g/cm³ at 20 °C[9] | 1.036 g/cm³ at 20 °C[11] |
| Boiling Point | 140-145 °C[1] | 205.3 °C[8] | 290 °C[4] | 188.2 °C[6] |
| Melting Point | 62.7-63.4 °C[1] | -15.2 °C[10] | 17.8 °C[4] | -59 °C[6] |
Table 2: Solubility of Alternative Solvents in Common Media
| Solvent | Water | Ethanol | Chloroform | Acetone | Benzene |
| Benzyl Alcohol | 4 g/100 mL[10] | Miscible[2] | Miscible[2] | Soluble[12] | Soluble[8] |
| Glycerol | Miscible[9] | Soluble[4] | Practically insoluble[4] | Slightly soluble[4] | Practically insoluble[4] |
| Propylene Glycol | Miscible[13] | Miscible[6] | Miscible[6] | Miscible[6] | Not specified |
Experimental Protocols
To facilitate the performance evaluation of this compound, the following established experimental protocols are provided.
Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
Stability Assessment
Evaluating the chemical stability of this compound in different solvents is crucial for its application in formulations.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Storage Conditions: Store the solutions under various conditions, including different temperatures (e.g., ambient, elevated) and light exposures (e.g., protected from light, exposed to UV light).
-
Time-Point Analysis: At specified time intervals, withdraw samples from each solution.
-
Quantification of Degradation: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Plot the concentration of the parent compound against time to determine the degradation kinetics and shelf-life in each solvent.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of this compound.
Caption: A generalized workflow for the selection of a suitable solvent in pharmaceutical development.
Caption: Key solvent properties influencing the success of a pharmaceutical formulation.
Conclusion
While this compound presents an interesting profile as a potential solvent, a comprehensive evaluation of its performance requires systematic experimental investigation. The protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to assess its suitability in various solvent media. By determining its solubility, stability, and other key physicochemical properties, and comparing these to established alternatives, a clear understanding of its potential advantages and limitations can be achieved. Further research is warranted to generate the necessary quantitative data to fully elucidate the performance of this compound in diverse applications.
References
- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 2. phexcom.com [phexcom.com]
- 3. phexcom.com [phexcom.com]
- 4. phexcom.com [phexcom.com]
- 5. Qualitative Tests, Structure and Uses of Cetosteryl Alcohol, Benzyl Alcohol, Glycerol, Propylene Glycol | Pharmaguideline [pharmaguideline.com]
- 6. Propylene glycol - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
The Synthetic Versatility of 1-O-Benzylglycerol: A Comparative Guide
A cornerstone in the synthesis of complex glycerolipids, 1-O-Benzylglycerol stands out as a pivotal chiral building block for researchers in drug development and the life sciences. Its unique combination of stability and ease of deprotection offers a distinct advantage over other protecting groups for glycerol, facilitating the stereospecific synthesis of a wide array of bioactive molecules, including phospholipids and structured triglycerides.
This guide provides a comprehensive literature review of the synthetic utility of 1-O-Benzylglycerol, offering an objective comparison with alternative glycerol-protecting groups. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to assist researchers in navigating their synthetic strategies.
Comparison with Alternative Protecting Groups
The selection of an appropriate protecting group for the hydroxyl moieties of glycerol is a critical decision in the design of a multi-step synthesis. The benzyl ether, as employed in 1-O-Benzylglycerol, offers a robust and versatile option. A comparison with other commonly used protecting groups, such as isopropylidene ketals and trityl ethers, highlights its strategic advantages.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Benzyl (Bn) | Williamson ether synthesis (e.g., NaH, BnBr in THF) | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C in EtOH or EtOAc). | >90% | >95% |
| Isopropylidene | Acetonide formation (e.g., acetone, acid catalyst) | Labile to acidic conditions. | Mild acid hydrolysis (e.g., acetic acid in water). | ~92% | High |
| Trityl (Tr) | Trityl chloride, pyridine | Labile to acidic conditions. Bulky, providing steric hindrance. | Mild acid treatment (e.g., TFA in DCM). | High | High |
| Silyl Ethers (e.g., TBDMS) | Silyl chloride, imidazole in DMF | Labile to fluoride ions and acidic conditions. | Fluoride source (e.g., TBAF in THF) or acid. | High | High |
The benzyl group's resilience to a broad spectrum of reaction conditions allows for greater flexibility in subsequent synthetic transformations. Its removal via catalytic hydrogenolysis is a particularly mild and efficient method that often proceeds in high yield and is orthogonal to many other protecting groups, enabling selective deprotection in complex molecular architectures.
Experimental Protocols
Synthesis of 1-O-Benzyl-sn-glycerol from (S)-(+)-1,2-Isopropylidene glycerol
This two-step procedure provides a reliable method for the preparation of the chiral building block, 1-O-Benzyl-sn-glycerol.
Step 1: Benzylation of (S)-(+)-1,2-Isopropylidene glycerol [1]
-
To a stirred solution of (S)-(+)-1,2-Isopropylidene glycerol (2.0 mmol) and 18-crown-6 (0.19 mmol) in anhydrous tetrahydrofuran (6 mL), add potassium hydroxide.
-
Stir the mixture at room temperature for 40 minutes.
-
Add benzyl bromide and continue stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by purification to afford (S)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl)oxy)methyl)benzene (benzyl ether 3).
Step 2: Deprotection of the Isopropylidene Group [1]
-
Dissolve the benzyl ether from the previous step (1.09 mmol) in a 60% aqueous acetic acid solution (6 mL).
-
Heat the solution to 60-65 °C.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and perform an aqueous workup.
-
Purify the crude product by chromatography to yield 1-O-Benzyl-sn-glycerol (4).
Acylation of 1-O-Benzyl-sn-glycerol to form 1-O-Benzyl-2,3-diacyl-sn-glycerol
This protocol outlines the esterification of the free hydroxyl groups of 1-O-Benzyl-sn-glycerol.
-
Dissolve 1-O-Benzyl-sn-glycerol in anhydrous dichloromethane (DCM) with pyridine at 0 °C.
-
Slowly add the desired acyl chloride (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacylated product.
-
Purify by silica gel column chromatography.
Debenzylation to Yield 1,2-Diacyl-sn-glycerol
This procedure describes the removal of the benzyl protecting group to yield the final diacylglycerol product.[2]
-
Dissolve the 1-O-Benzyl-2,3-diacyl-sn-glycerol in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2-diacyl-sn-glycerol.
-
Purify by silica gel column chromatography if necessary.
Visualization of Synthetic and Metabolic Pathways
The synthetic utility of 1-O-Benzylglycerol is best understood in the context of the broader pathways for glycerolipid synthesis. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a fundamental metabolic pathway.
The Kennedy pathway is a primary route for the de novo synthesis of glycerolipids in many organisms. 1-O-Benzylglycerol serves as a synthetic precursor to key intermediates in this pathway, such as diacylglycerol.
Conclusion
1-O-Benzylglycerol is an invaluable chiral synthon in the field of lipid chemistry. Its robust nature, coupled with the mild conditions required for its removal, makes it a superior choice for the protection of glycerol in many synthetic applications. The ability to selectively unmask the primary hydroxyl group provides a powerful tool for the construction of complex, stereochemically defined glycerolipids. The experimental protocols and comparative data presented in this guide are intended to empower researchers to leverage the full synthetic potential of this versatile building block in their pursuit of novel therapeutics and a deeper understanding of lipid biology.
References
A Cost-Benefit Analysis of 3-(Benzyloxy)propane-1,2-diol in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. This guide provides an objective comparison of 3-(Benzyloxy)propane-1,2-diol with a common, renewable alternative, Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a protected glycerol derivative. The analysis focuses on cost, synthesis efficiency, and potential applications, supported by experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the synthesis of this compound and Solketal, providing a clear comparison of the economic and process-related factors.
Table 1: Raw Material Cost Comparison
| Compound | Starting Materials | Bulk Price (per kg) |
| This compound | Benzyl Glycidyl Ether | $25 - $35[1] |
| Solketal | Glycerol (Industrial Grade) | ~$0.40 - $1.20[2][3][4] |
| Acetone | ~$0.50 - $1.00[5][6][7][8] |
Table 2: Synthesis and Yield Comparison
| Product | Synthesis Method | Key Reagents | Reaction Time | Yield |
| This compound | Acid-catalyzed hydrolysis of benzyl glycidyl ether | Perchloric acid, Water | 18 hours | ~90%[9] |
| Solketal | Acetalization of glycerol | Acetone, Acid catalyst (e.g., Amberlyst-46, FeCl₃/γ-Al₂O₃) | 30 minutes - 1 hour | Up to 99%[10][11] |
Performance and Applications in Synthesis
This compound serves as a valuable chiral building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The benzyl protecting group offers stability under various reaction conditions and can be selectively removed, allowing for precise manipulation of the diol functionality. Its utility is particularly noted in the synthesis of compounds where specific stereochemistry is crucial for biological activity. For instance, derivatives of benzyloxy-containing scaffolds have been investigated as inhibitors of histone deacetylase 6 (HDAC6), a key enzyme in various cellular signaling pathways implicated in cancer and neurodegenerative diseases.
Solketal , derived from the readily available and inexpensive glycerol, is also a versatile chiral intermediate. Its applications are widespread in the pharmaceutical and cosmetic industries[12]. As a protected form of glycerol, it allows for regioselective reactions to introduce functional groups at the primary hydroxyl position. The use of solketal as a starting material contributes to more efficient and sustainable manufacturing processes.
Experimental Protocols
Large-Scale Synthesis of this compound
Methodology: This protocol is adapted from a literature procedure for the synthesis of this compound[9].
-
Reaction Setup: A 2.0 L 3-necked flask is equipped with a condenser and a thermometer.
-
Charging the Reactor: 263 g (1.60 mol) of 3-Benzyloxy-1,2-epoxypropane (benzyl glycidyl ether), 1,300 mL of water, and 1.5 mL of 70% perchloric acid are added to the flask.
-
Reaction: The mixture is heated to 80°C and stirred for 18 hours.
-
Neutralization: After cooling, the reaction mixture is neutralized with a 5% sodium bicarbonate solution.
-
Workup and Purification:
-
The water is removed by rotary evaporation.
-
Residual water is removed by azeotropic distillation using 300 mL of benzene.
-
After evaporation of the benzene, the product is distilled to yield this compound.
-
Yield: 264 g (90%).
-
Large-Scale Synthesis of Solketal
Methodology: This protocol is based on efficient, catalyzed acetalization of glycerol[10][11].
-
Reaction Setup: A suitable reactor is charged with glycerol and an excess of acetone.
-
Catalyst Addition: A heterogeneous acid catalyst, such as Amberlyst-46 (1 wt.%) or FeCl₃/γ-Al₂O₃ (0.2 mol%), is added to the mixture.
-
Reaction: The reaction is stirred at room temperature to 60°C for 30 minutes to 1 hour.
-
Workup and Purification:
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a potential HDAC6 inhibitor.
Caption: Simplified HDAC6 signaling pathway and the effect of its inhibition.
Cost-Benefit Analysis and Conclusion
The primary advantage of using Solketal as a starting material in large-scale synthesis lies in its significantly lower raw material cost and its derivation from a renewable feedstock, glycerol. The synthesis of Solketal is also highly efficient, with short reaction times and high yields, which contributes to lower manufacturing costs. Techno-economic analyses of Solketal production have shown it to be a profitable process, with break-even prices well below the current market price[13].
In contrast, the synthesis of This compound relies on a more expensive starting material, benzyl glycidyl ether. While the synthesis protocol is straightforward and provides a good yield, the longer reaction time and the use of a hazardous reagent like perchloric acid may add to the overall manufacturing cost and complexity, especially at an industrial scale.
The choice between these two building blocks will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy. For applications where cost is a primary driver and the specific properties of the benzyl protecting group are not essential, Solketal presents a highly attractive and sustainable option. However, for the synthesis of high-value, complex APIs where the unique characteristics of the benzyloxy group are critical for achieving the desired chemical transformations and stereoselectivity, the higher cost of this compound may be justified.
References
- 1. researchgate.net [researchgate.net]
- 2. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 11. researchgate.net [researchgate.net]
- 12. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 13. Frontiers | Techno-Economic Analysis of Glycerol Valorization via Catalytic Applications of Sulphonic Acid-Functionalized Copolymer Beads [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3-(Benzyloxy)propane-1,2-diol: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans, this document offers procedural, step-by-step guidance to directly answer your operational questions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
The proper disposal of 3-(Benzyloxy)propane-1,2-diol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as hazardous waste under current regulations, it is imperative to follow a structured disposal protocol to minimize environmental impact and ensure the safety of all personnel. This guide provides a detailed, step-by-step plan for the proper disposal of this compound and associated materials.
I. Waste Identification and Characterization
The first critical step is to accurately identify and characterize the waste stream. This will determine the appropriate disposal pathway.
-
Pure this compound: Unused or expired this compound in its pure form.
-
Solutions of this compound: Solutions where this compound is the primary solute. The solvent system must also be characterized, as this may affect the disposal method.
-
Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials, and labware that have come into contact with this compound.
Table 1: Waste Stream Characterization
| Waste Stream | Description | Primary Disposal Consideration |
| Pure Substance | Unadulterated this compound. | Non-hazardous chemical waste. |
| Aqueous Solutions | This compound dissolved in water. | Non-hazardous liquid waste. The concentration of the diol should be noted. |
| Organic Solvent Solutions | This compound dissolved in organic solvents (e.g., ethanol, methanol, dichloromethane). | The hazardous nature of the solvent will dictate the disposal route. The entire mixture should be treated as hazardous waste. |
| Contaminated Solid Waste | Gloves, absorbent pads, paper towels, and other solid materials contaminated with this compound. | Non-hazardous solid waste, provided the contaminants are not hazardous. |
| Contaminated "Sharps" | Needles, syringes, and other sharp objects contaminated with this compound. | Must be disposed of in a designated sharps container. |
II. Personal Protective Equipment (PPE)
Prior to handling any chemical waste, ensure that appropriate personal protective equipment is worn.
-
Gloves: Nitrile or neoprene gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
III. Segregation and Collection of Waste
Proper segregation of waste at the point of generation is essential to ensure safe and compliant disposal.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
-
Keep aqueous solutions separate from organic solvent solutions.
-
Segregate liquid waste from solid waste.
Step 2: Container Selection
-
Use chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are suitable for this compound and its aqueous solutions.
-
For organic solvent solutions, the container must be compatible with the solvent.
-
All containers must have a secure, leak-proof screw-top cap.
-
For contaminated solid waste, use a designated, clearly labeled waste bag or container.
Step 3: Waste Collection
-
Collect pure this compound and its solutions in the appropriate, labeled waste container.
-
Place contaminated solid waste in a designated solid waste container.
-
Dispose of contaminated sharps immediately into a designated sharps container.
IV. Waste Container Labeling
All waste containers must be clearly and accurately labeled.
Labeling Requirements:
-
The words "Non-Hazardous Waste "
-
The full chemical name: "This compound "
-
A list of all constituents and their approximate concentrations (e.g., "in water, approx. 10%").
-
The date the waste was first added to the container ("Accumulation Start Date").
-
The name and contact information of the generating researcher or laboratory.
V. Storage of Waste
Store waste containers in a designated, well-ventilated satellite accumulation area while awaiting pickup for disposal.
-
Ensure containers are tightly sealed.
-
Store containers in a secondary containment bin to prevent the spread of any potential leaks.
-
Do not store incompatible waste types together.
VI. Disposal Procedures
The final disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations.
Option 1: Licensed Professional Waste Disposal Service
-
This is the recommended and most common method for disposal of laboratory chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of your properly segregated and labeled waste containers.
-
The EHS department will work with a licensed waste disposal vendor to ensure the waste is transported and disposed of in a compliant manner.
Option 2: Incineration
-
For non-hazardous organic waste like this compound, incineration at a permitted facility is a common and effective disposal method.[1][2] This process converts the waste into ash, flue gas, and heat.[3]
Option 3: Landfill
-
As a non-hazardous waste, disposal in a sanitary landfill may be permissible, depending on local regulations.[4][5] However, liquid waste is often restricted from landfills. Solidified waste may be acceptable.
Experimental Protocol: Waste Characterization (Hypothetical)
For novel waste streams where the hazardous nature is not immediately clear, a waste characterization would be performed.
-
Objective: To determine if a waste stream containing this compound exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
Materials: Waste sample, pH meter, flash point tester, and access to an analytical laboratory for Toxicity Characteristic Leaching Procedure (TCLP) analysis.
-
Methodology:
-
Corrosivity: Measure the pH of aqueous waste solutions using a calibrated pH meter. A pH less than or equal to 2 or greater than or equal to 12.5 would classify the waste as corrosive.
-
Ignitability: Determine the flash point of liquid waste using a Pensky-Martens closed-cup tester. A flash point below 60°C (140°F) would classify the waste as ignitable.
-
Reactivity: Assess the chemical's stability and potential to react violently with water or other substances based on its chemical structure and known properties. This compound is a stable compound.
-
Toxicity: If there is a reason to suspect the presence of regulated toxic constituents, a TCLP test would be performed by an accredited environmental laboratory to determine if any contaminants leach at concentrations exceeding regulatory limits.
-
VII. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain and soak up the spill.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
VIII. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-(Benzyloxy)propane-1,2-diol
Essential Safety and Handling Guide for 3-(Benzyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against spills and splashes. |
| Closed-toe Shoes | Shoes must fully cover the feet. | |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if mists are generated. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.
2.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: As this is a combustible liquid, ensure there are no open flames, hot plates, or other potential ignition sources in the immediate vicinity.[3][4][5]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[6][7][8]
2.2. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before moving it.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.[5]
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Do not use an open flame.[9]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]
2.3. Storage:
-
Container: Keep the container tightly closed when not in use.[10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] The storage class is 10 - Combustible liquids.[3]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended to maintain quality.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization:
-
While not always classified as hazardous waste, it is the generator's responsibility to make a hazardous waste determination. Consult your institution's Environmental Health and Safety (EHS) office for guidance.
3.2. Disposal Procedure:
-
Unused Product: Do not dispose of this compound down the drain.[10]
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, absorbent pads, and empty containers, should be collected in a designated, labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[4] Follow all local, regional, and national regulations for chemical waste disposal.[4]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
4.1. Spills:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[11]
4.2. Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. gelest.com [gelest.com]
- 2. chemos.de [chemos.de]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 6. cmu.edu [cmu.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. louisville.edu [louisville.edu]
- 11. chemcert.com.au [chemcert.com.au]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
